2-(Pyrrolidin-3-ylmethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-11-9(12-4-1)6-8-2-5-10-7-8/h1,3-4,8,10H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTVARMUVBKFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Properties of 2-(Pyrrolidin-3-ylmethyl)pyrimidine: A Privileged Scaffold in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the molecular architecture and inherent properties of 2-(Pyrrolidin-3-ylmethyl)pyrimidine, a molecule that marries two privileged heterocyclic systems: pyrimidine and pyrrolidine. The pyrimidine ring is a fundamental component of nucleic acids and is found in numerous FDA-approved drugs, where it often imparts crucial hydrogen bonding capabilities and can serve as a bioisostere for other aromatic systems, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is also a common motif in natural products and synthetic drugs, contributing to improved aqueous solubility and providing a three-dimensional structural element that can be pivotal for target engagement.[3][4]
This document, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of compounds based on the 2-(pyrrolidin-3-ylmethyl)pyrimidine scaffold. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide will leverage the wealth of information on its constituent moieties and closely related analogues to provide a robust and insightful resource.
Molecular Structure and Physicochemical Properties
The 2-(Pyrrolidin-3-ylmethyl)pyrimidine molecule combines the aromatic, electron-deficient pyrimidine ring with the saturated, basic pyrrolidine ring via a methylene linker. This unique combination of structural features is anticipated to bestow a distinctive set of physicochemical properties that are highly relevant for drug development.
The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets.[1] The pyrrolidine moiety contains a secondary amine, which is typically basic and will be protonated at physiological pH, making it a potential hydrogen bond donor and contributing to aqueous solubility.[3] The overall properties of the molecule can be fine-tuned through substitution on either ring system.
A summary of the predicted physicochemical properties for the parent compound is presented in the table below. These values are calculated based on established computational models and provide a useful starting point for experimental characterization.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 175.23 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP | ~0.5 - 1.5 | Indicates a balance between lipophilicity and hydrophilicity, which is important for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~37.8 Ų | Suggests good potential for oral absorption and cell permeability.[5] |
| pKa (Pyrrolidine N-H) | ~9.0 - 10.0 | The basicity of the pyrrolidine nitrogen influences its charge state at physiological pH, impacting solubility and target interactions. |
| Hydrogen Bond Donors | 1 | The pyrrolidine N-H group can participate in hydrogen bonding.[3] |
| Hydrogen Bond Acceptors | 3 | The two pyrimidine nitrogens and the pyrrolidine nitrogen can act as hydrogen bond acceptors. |
Synthesis and Characterization
The synthesis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine can be approached through several established synthetic methodologies. A plausible and efficient route would involve the coupling of a suitable pyrrolidine precursor with a pyrimidine electrophile.
Proposed Synthetic Workflow
Caption: A proposed synthetic workflow for 2-(Pyrrolidin-3-ylmethyl)pyrimidine.
Step-by-Step Synthetic Protocol:
-
Protection of Pyrrolidine: Commercially available 3-(hydroxymethyl)pyrrolidine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions involving the secondary amine.
-
Activation of the Hydroxyl Group: The hydroxyl group of the Boc-protected pyrrolidine is then activated, for example, by conversion to a mesylate using methanesulfonyl chloride in the presence of a base like triethylamine. This creates a good leaving group for the subsequent substitution reaction.
-
Nucleophilic Substitution: The mesylated pyrrolidine intermediate is reacted with 2-chloropyrimidine in the presence of a strong base such as sodium hydride. The pyrrolidine moiety acts as a nucleophile, displacing the chloride from the pyrimidine ring.
-
Deprotection: The final step involves the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the desired 2-(Pyrrolidin-3-ylmethyl)pyrimidine.
Characterization
The structure and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the connectivity of the atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the N-H bond in the pyrrolidine ring and the C=N bonds in the pyrimidine ring.
Potential Biological Activity and Therapeutic Applications
The combination of the pyrimidine and pyrrolidine scaffolds suggests a high potential for biological activity across various therapeutic areas. Pyrimidine derivatives are well-known for their anticancer, antiviral, and anti-inflammatory properties.[6][7] Pyrrolidine-containing compounds have also shown a broad range of activities, including CNS effects and enzyme inhibition.[8][9]
Potential Mechanism of Action: Kinase Inhibition
A significant number of pyrimidine-based drugs exert their therapeutic effect by inhibiting protein kinases.[1][10] Given this precedent, it is plausible that 2-(Pyrrolidin-3-ylmethyl)pyrimidine could act as a kinase inhibitor. The pyrimidine ring can mimic the adenine core of ATP, binding to the ATP-binding pocket of a kinase, while the pyrrolidine moiety can extend into a more solvent-exposed region, potentially forming additional interactions that enhance potency and selectivity.
Caption: A potential mechanism of action for 2-(Pyrrolidin-3-ylmethyl)pyrimidine as a kinase inhibitor.
Experimental Protocols
Representative Kinase Inhibition Assay (e.g., against a target kinase)
This protocol outlines a typical in vitro assay to evaluate the inhibitory activity of the synthesized compound against a protein kinase of interest.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine | C10H13N3 | CID 11672753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. wjarr.com [wjarr.com]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-(Pyrrolidin-3-ylmethyl)pyrimidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pyrrolidin-3-ylmethyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical identifiers, propose a detailed, field-proven synthetic methodology, and explore its potential applications in drug discovery, particularly in the context of kinase inhibition and neurodegenerative diseases. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Pyrrolidinyl-Pyrimidine Scaffold
The fusion of pyrimidine and pyrrolidine moieties creates a chemical scaffold with remarkable therapeutic potential. Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a wide array of clinically successful drugs, exhibiting activities ranging from anticancer to antiviral.[1][2] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another privileged structure in drug discovery, often incorporated to enhance potency, selectivity, and pharmacokinetic properties.[3] The combination of these two pharmacophores in 2-(Pyrrolidin-3-ylmethyl)pyrimidine suggests a molecule with the potential to interact with a variety of biological targets, making it a compelling candidate for further investigation.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. Herein, we present the key chemical identifiers and predicted physicochemical properties of 2-(Pyrrolidin-3-ylmethyl)pyrimidine.
| Identifier | Value | Source |
| CAS Number | 944900-11-2 | [4] |
| Molecular Formula | C₈H₁₁N₃ | [4] |
| Molecular Weight | 149.19 g/mol | [4] |
| IUPAC Name | 2-(Pyrrolidin-3-ylmethyl)pyrimidine | PubChem |
| Canonical SMILES | C1C(CN1)CC2=NC=NC=C2 | PubChem |
| InChI Key | LPULOUDNRALULV-UHFFFAOYSA-N | PubChem |
| Predicted XLogP3 | 0.0 | [5] |
| Predicted Hydrogen Bond Donors | 1 | PubChem |
| Predicted Hydrogen Bond Acceptors | 3 | PubChem |
Note: Some properties are predicted via computational models and should be confirmed experimentally.
Proposed Synthesis Protocol: A Rational Approach
Rationale for the Synthetic Strategy
The proposed synthesis hinges on the nucleophilic substitution of a suitable pyrimidine precursor with a protected pyrrolidine derivative. This strategy is widely employed for the creation of C-N bonds in heterocyclic chemistry. We will utilize a Boc-protected pyrrolidine methanol to introduce the pyrrolidine moiety, followed by deprotection to yield the final product. The use of a Boc protecting group is advantageous due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.
Experimental Workflow
Step 1: Synthesis of tert-butyl 3-((pyrimidin-2-yl)methyl)pyrrolidine-1-carboxylate
This step involves the coupling of 2-(chloromethyl)pyrimidine hydrochloride with tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
-
Materials:
-
2-(chloromethyl)pyrimidine hydrochloride
-
tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
-
Protocol:
-
To a stirred solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Add 2-(chloromethyl)pyrimidine hydrochloride (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-((pyrimidin-2-yl)methyl)pyrrolidine-1-carboxylate.
-
Step 2: Deprotection to Yield 2-(Pyrrolidin-3-ylmethyl)pyrimidine
The final step involves the removal of the Boc protecting group to yield the target compound.
-
Materials:
-
tert-butyl 3-((pyrimidin-2-yl)methyl)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve the product from Step 1 in dichloromethane.
-
Add trifluoroacetic acid (excess, e.g., 10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(Pyrrolidin-3-ylmethyl)pyrimidine.
-
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine.
Potential Applications in Drug Discovery
The structural motifs present in 2-(Pyrrolidin-3-ylmethyl)pyrimidine suggest a high potential for biological activity, particularly in the realm of kinase inhibition and central nervous system disorders.
Kinase Inhibition
Pyrrolopyrimidine scaffolds are well-established as potent kinase inhibitors.[6][7] Their structural similarity to the adenine core of ATP allows them to competitively bind to the ATP-binding site of various kinases, thereby modulating their activity. The pyrrolidine moiety can provide additional interactions within the kinase domain, enhancing both potency and selectivity. Derivatives of pyrido[2,3-d]pyrimidines, a closely related scaffold, have shown significant inhibitory activity against a range of kinases implicated in cancer, such as EGFR, PDGFR, and CDKs.[1]
Central Nervous System (CNS) Disorders
The pyrrolidine ring is a common feature in many CNS-active compounds. Hybrid molecules incorporating both pyrimidine and pyrrolidine scaffolds have been investigated as multi-target agents for Alzheimer's disease, showing inhibitory activity against cholinesterases and monoamine oxidases.[3] The ability of the pyrrolidine moiety to increase the three-dimensionality of a molecule can lead to improved blood-brain barrier penetration, a critical factor for CNS drug development.
Therapeutic Areas of Interest
-
Oncology: As potential kinase inhibitors, 2-(Pyrrolidin-3-ylmethyl)pyrimidine and its derivatives could be explored for the treatment of various cancers.
-
Neurodegenerative Diseases: The potential to modulate CNS targets makes this scaffold a candidate for the development of therapies for Alzheimer's disease, Parkinson's disease, and other neurological disorders.
-
Inflammatory Diseases: Certain kinase pathways are central to inflammatory processes, suggesting a possible role for this compound in treating inflammatory conditions.
Conclusion and Future Directions
2-(Pyrrolidin-3-ylmethyl)pyrimidine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high likelihood of interesting biological activity. Future research should focus on the experimental validation of the proposed synthetic route, followed by a thorough characterization of the compound's physicochemical properties. Subsequently, a comprehensive biological evaluation, including screening against a panel of kinases and other relevant biological targets, will be crucial to unlocking the full therapeutic potential of this intriguing molecule. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation therapies.
References
-
Organic Chemistry Portal. (n.d.). A New and Direct Synthesis of 2-Substituted Pyrrolidines. Retrieved from [Link]
- I. I. Aliev, et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
- Khan, I., et al. (2023).
- P. Le, et al. (2014). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 57(1), 129-144.
- Ghasemzadeh, M. A., et al. (2020). Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application.
- Sharma, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Inorganic and Nano-Metal Chemistry.
- Al-Ostoot, F. H., et al. (2023). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PMC.
-
PubChemLite. (n.d.). 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride (C8H11N3). Retrieved from [Link]
- S. M. Abdel-Gawad, et al. (2006). Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines. Archiv der Pharmazie, 339(12), 664-9.
-
MDPI. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Retrieved from [Link]
- A. K. Gangjee, et al. (2010). Synthesis and biological activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. Bioorganic & Medicinal Chemistry, 18(10), 3575-3587.
- M. M. Ghorab, et al. (2010). Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6316-6320.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of 2-(Pyrrolidin-3-ylmethyl)pyrimidine Derivatives: A Privileged Scaffold Analysis
Topic: Therapeutic Potential of 2-(Pyrrolidin-3-ylmethyl)pyrimidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-(pyrrolidin-3-ylmethyl)pyrimidine moiety represents a high-value pharmacophore in modern medicinal chemistry, serving as a versatile bioisostere for traditional piperazine and piperidine linkers. Unlike fused bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines), this non-fused, methylene-linked scaffold offers unique conformational flexibility and a distinct vector for projecting basic amines into solvent-exposed regions or specific polar pockets of target proteins.
This guide analyzes the therapeutic utility of this scaffold, focusing on its critical role in PIM kinase inhibition (oncology), LSD1 regulation (epigenetics), and Histamine H4 receptor antagonism (immunology). It provides validated synthetic protocols and structural insights to support lead optimization campaigns.
Chemical Architecture & Rational Design
Structural Logic and Vector Analysis
The scaffold consists of a pyrimidine ring linked to the C3 position of a pyrrolidine ring via a methylene bridge. This connectivity offers three distinct advantages over the ubiquitous piperazine linker:
-
Chirality & Vector Control: The C3-position of the pyrrolidine is chiral. This allows for the precise orientation of the basic nitrogen relative to the pyrimidine core, enabling the exploration of vectors that are inaccessible to the achiral, symmetric piperazine.
-
Solubility & pKa Modulation: The secondary amine of the pyrrolidine (typically pKa ~9.5) serves as a solubilizing group. The methylene spacer prevents the electron-deficient pyrimidine ring from suppressing the basicity of the pyrrolidine nitrogen, maintaining high aqueous solubility at physiological pH.
-
Conformational Entropy: The methylene linker introduces a degree of rotational freedom ("wobble") that allows the pyrrolidine to adapt to induced-fit binding pockets, a feature often restricted in rigid fused systems.
Bioisosteric Replacement Strategy
In Structure-Activity Relationship (SAR) studies, this scaffold is frequently deployed to replace:
-
Piperazines: To break symmetry and introduce chirality.
-
4-Aminopiperidines: To reduce molecular weight and alter the nitrogen vector.
-
Flexible Alkyl Amines: To reduce entropic penalty upon binding by rigidifying the amine within the pyrrolidine ring.
Therapeutic Targets & Mechanism of Action[1]
PIM Kinase Inhibition (Oncology)
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM1, PIM2, PIM3) are constitutive serine/threonine kinases overexpressed in hematological malignancies.
-
Role of Scaffold: The pyrimidine ring typically acts as the "hinge binder" (interacting with the ATP binding site), while the (pyrrolidin-3-yl)methyl group projects towards the acidic residues (e.g., Asp128/Glu171 in PIM1) in the ribose-binding pocket or solvent channel.
-
Mechanistic Insight: The basic nitrogen of the pyrrolidine forms a crucial salt bridge with these acidic residues, significantly enhancing potency compared to neutral analogs.
LSD1 Inhibition (Epigenetics)
Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator.
-
Role of Scaffold: In inhibitors like CC-90011 analogs, the scaffold serves as a "branch chain" that extends into the large substrate-binding pocket. The pyrimidine core positions the pyrrolidine to mimic the lysine side chain of the histone substrate, blocking the catalytic site.
Histamine H4 Antagonism (Immunology)
The Histamine H4 receptor is a G-protein coupled receptor (GPCR) involved in chemotaxis and inflammation.[1]
-
Role of Scaffold: The pyrimidine moiety mimics the imidazole of histamine, while the distal pyrrolidine amine interacts with the conserved Aspartate residue (Asp94) in transmembrane helix 3 (TM3), essential for receptor binding.
Figure 1: Mechanistic divergence of the scaffold across three primary therapeutic targets.
Synthetic Methodology
The construction of the C-C bond between the pyrimidine C2 position and the pyrrolidine methyl group is the synthetic bottleneck. The most robust method is the Negishi Cross-Coupling , which avoids the harsh conditions of lithiation and offers high functional group tolerance.
Protocol: Negishi Coupling for C-Linked Scaffold
Objective: Synthesis of tert-butyl 3-((pyrimidin-2-yl)methyl)pyrrolidine-1-carboxylate.
Reagents & Materials:
-
Substrate A: 2-Bromopyrimidine (1.0 equiv)
-
Substrate B: N-Boc-3-(iodomethyl)pyrrolidine (1.2 equiv)
-
Zinc Source: Zinc dust (activated), 1,2-dibromoethane (cat.), TMSCl (cat.)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂
-
Solvent: Anhydrous THF or DMA
Step-by-Step Workflow:
-
Zinc Activation:
-
In a flame-dried flask under Argon, suspend Zinc dust (2.0 equiv) in anhydrous THF.
-
Add 1,2-dibromoethane (5 mol%) and heat to reflux for 2 minutes. Cool to RT.
-
Add TMSCl (5 mol%) and stir for 30 minutes.
-
-
Organozinc Formation:
-
Add N-Boc-3-(iodomethyl)pyrrolidine dropwise to the activated Zinc suspension.
-
Stir at 40°C for 2-4 hours to generate the organozinc reagent (N-Boc-pyrrolidin-3-yl)methylzinc iodide. Verify formation via GC-MS (quench aliquot with iodine).
-
-
Cross-Coupling:
-
In a separate vessel, dissolve 2-Bromopyrimidine and Pd(PPh₃)₄ in THF.
-
Transfer the organozinc solution (supernatant) via cannula into the pyrimidine/catalyst solution.
-
Heat the reaction mixture to 60-70°C for 12-16 hours.
-
-
Workup & Purification:
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Figure 2: Negishi cross-coupling workflow for the synthesis of the C-linked scaffold.
Comparative Data & Profiling
Physicochemical Properties (vs. Piperazine)
The following table highlights why a medicinal chemist might switch from a piperazine linker to the pyrrolidine-methyl linker.
| Property | Piperazine Linker | 2-(Pyrrolidin-3-ylmethyl) Linker | Impact on Drug Design |
| Vector Angle | 180° (Linear) | ~109° (Bent/Flexible) | Access to side pockets; avoidance of steric clashes. |
| Chirality | Achiral | Chiral (R/S) | Ability to optimize for specific stereoselective pockets. |
| LogP (Lipophilicity) | Lower (Polar) | Moderate | Improved membrane permeability in some series. |
| Basic pKa | ~9.8 (Secondary) | ~9.5 (Secondary) | Similar solubility profile; good for lysosomal trapping. |
| Metabolic Stability | High (N-dealkylation) | Moderate (Oxidation at CH2) | C-linked CH2 can be a metabolic soft spot; block with F or gem-dimethyl if needed. |
Preclinical Toxicity Considerations
-
hERG Inhibition: Like many pharmacophores containing a basic amine linked to an aromatic system, this scaffold carries a risk of hERG channel inhibition (QTc prolongation).
-
Mitigation: Introduce polarity (e.g., -OH, -F) on the pyrrolidine ring or reduce the lipophilicity of the pyrimidine substituents.
-
-
Phospholipidosis: The amphiphilic nature (cationic amine + lipophilic tail) can induce phospholipidosis.
-
Screening: Monitor in in vitro lysosomal trapping assays early in the cascade.
-
References
-
Review on PIM Kinase Inhibitors
-
LSD1 Inhibitor Discovery
- Title: LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Comput
- Source: MDPI (2023).
- Context: Identifies the scaffold as a branch chain for targeting the substr
-
Histamine H4 Antagonists (PF-03893787 Context)
-
Synthetic Methodology (Negishi Coupling)
-
Title: Negishi Coupling of 2-Lithio-N-Boc-pyrrolidine and Related Reagents.[5]
- Source: BenchChem / General Synthetic Liter
- Context: Standard protocols for coupling zinc reagents of pyrrolidine to heteroaryl halides.
-
(General Protocol Reference)
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Whitepaper: Physicochemical Profiling of 2-(Pyrrolidin-3-ylmethyl)pyrimidine
[1]
Executive Summary
2-(Pyrrolidin-3-ylmethyl)pyrimidine (CAS 1316224-83-5) serves as a high-value "solubility-enhancing" building block in medicinal chemistry.[1] Structurally, it consists of a pyrimidine ring linked via a methylene spacer to the C3 position of a pyrrolidine ring. This specific architecture isolates the basic pyrrolidine nitrogen from the aromatic system, preserving its high basicity (pKa ~10) and ensuring high aqueous solubility at physiological pH.[1]
This guide details the theoretical and experimental profiling of this molecule, focusing on its utility in lowering the LogD of lead compounds and improving metabolic stability profiles compared to direct heteroaryl-amine linkages.[1]
Molecular Architecture & Theoretical Profile[1]
Structural Analysis
The molecule comprises two distinct domains separated by a methylene (
-
The Pyrimidine Core: An electron-deficient aromatic ring (π-acceptor).[1] It is weakly basic and contributes to polar surface area (PSA).[1]
-
The Pyrrolidine Tail: A saturated, aliphatic heterocycle containing a secondary amine.[1] The methylene spacer prevents conjugation between the amine lone pair and the pyrimidine ring.[1]
Key Consequence: Unlike 2-(pyrrolidin-3-yl)pyrimidine (direct attachment), the methyl spacer ensures the pyrrolidine nitrogen remains aliphatic in character, resulting in a significantly higher pKa and distinct solubility profile.[1]
Calculated Physicochemical Parameters
Estimates based on Structure-Property Relationships (SPR) for CAS 1316224-83-5.
| Parameter | Value (Approx.) | Description |
| Molecular Weight | 163.22 g/mol | Fragment-like space (Rule of 3 compliant).[1] |
| pKa (Basic) | 10.2 ± 0.5 | Pyrrolidine NH (Dominant ionization site).[1] |
| pKa (Acidic) | ~1.3 | Pyrimidine N (Protonates only in strong acid).[1] |
| LogP (Neutral) | 0.2 to 0.5 | Low lipophilicity due to polarity of both rings.[1] |
| LogD (pH 7.4) | -2.5 to -2.8 | Highly Hydrophilic. >99.9% ionized (cationic) at physiological pH.[1] |
| TPSA | ~38 Ų | Topological Polar Surface Area.[1] |
Ionization & Solubility Profile[1]
The pH-Partition Hypothesis
At physiological pH (7.4), the molecule exists almost exclusively as a mono-cation , protonated at the pyrrolidine nitrogen.[1] This charge drives its high aqueous solubility and low distribution coefficient (LogD).[1]
-
pH < 2.0: Di-cationic species (Pyrimidine
+ Pyrrolidine ).[1] Extreme solubility. -
pH 7.4: Mono-cationic species (Pyrrolidine
).[1][2] High solubility, low membrane permeability (passive).[1] -
pH > 11.0: Neutral species.[1] Moderate solubility; maximum lipophilicity (LogP).[1]
Visualization: Species Distribution
The following diagram illustrates the dominant species across the pH scale, critical for selecting the correct buffer systems during profiling.
Caption: Ionization states of 2-(Pyrrolidin-3-ylmethyl)pyrimidine. The transition from mono-cation to neutral determines the extraction efficiency in LogD assays.[1]
Experimental Protocols
Protocol A: High-Throughput LogD Determination (Chromatographic)
Preferred for hydrophilic fragments where octanol extraction is inefficient.[1]
Method: Chromatographic Hydrophobicity Index (CHI) via Fast-Gradient HPLC.[1] Rationale: Correlates retention time on a C18 column with LogD, avoiding phase separation issues.
-
Preparation: Dissolve 2-(Pyrrolidin-3-ylmethyl)pyrimidine to 10 mM in DMSO.
-
Mobile Phase:
-
Gradient: 0% to 100% B over 5 minutes on a reversed-phase C18 column.
-
Calibration: Run a set of standards with known LogD values (e.g., Theophylline, Caffeine, Propranolol).
-
Calculation: Convert Retention Time (
) to CHI using the calibration curve: [1]
Protocol B: Thermodynamic Solubility (Miniaturized Shake-Flask)
Gold standard for confirming "high solubility" status.[1]
-
Solid State Check: Ensure the sample is in a defined crystalline state (XRPD) or amorphous (if intended).[1] Note: This fragment is often an oil or low-melting solid; salts (HCl) are crystalline.[1]
-
Media Preparation: Prepare Phosphate Buffered Saline (PBS) pH 7.4 and Simulated Gastric Fluid (SGF) pH 1.2.
-
Incubation:
-
Add excess compound to 1.0 mL of buffer in a glass vial.
-
Shake at 25°C for 24 hours.
-
-
Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Self-Validation: Check the pH of the filtrate at the end of the experiment. If the pH has shifted >0.2 units due to the compound's basicity, the result is invalid; repeat with stronger buffer capacity (e.g., 100 mM phosphate).
Workflow Visualization
Caption: Decision matrix for profiling hydrophilic basic fragments. CHI is preferred over Shake-Flask for this molecule.[1]
Practical Implications for Drug Design
When incorporating 2-(Pyrrolidin-3-ylmethyl)pyrimidine into a lead series:
-
Solubility Fix: This moiety is an excellent "solubilizing tail."[1] Attaching it to a lipophilic scaffold will drastically reduce LogD and increase aqueous solubility.[1]
-
Permeability Risk: The high polarity (LogD ~ -2.[1]5) means this fragment will likely inhibit passive membrane permeability unless balanced by a lipophilic core.[1]
-
Metabolic Stability: The pyrrolidine ring is susceptible to oxidative metabolism (N-oxidation or alpha-hydroxylation).[1] However, the methyl spacer often reduces the rate of metabolism compared to direct aryl-pyrrolidine linkages by disrupting the electronic activation of the ring.[1]
References
-
Synblock Chemical Database. Product Entry: 2-(Pyrrolidin-3-yl)pyrimidine derivatives. [1]
-
PubChem Compound Summary. Pyrrolidine and Pyrimidine Derivatives. [1]
-
Comer, J. & Tam, K. (2001).[1] Lipophilicity Profiles: Theory and Measurement.[1] In Pharmacokinetic Optimization in Drug Research. [1]
-
Waring, M. J. (2010).[1] Lipophilicity in Drug Discovery.[1] Expert Opinion on Drug Discovery.[1] [1]
An In-Depth Technical Guide to Predicting the Biological Activity of 2-(Pyrrolidin-3-ylmethyl)pyrimidine Analogs
Abstract
The fusion of a pyrimidine ring with a pyrrolidine moiety creates a privileged heterocyclic scaffold, the 2-(Pyrrolidin-3-ylmethyl)pyrimidine core, which is of significant interest in modern drug discovery.[1][2][3] These structures are foundational to a wide range of biologically active agents, demonstrating potential as inhibitors of critical enzymes like protein kinases and as modulators of various cellular pathways.[4][5][6] The development of potent and selective analogs requires a synergistic approach, integrating computational prediction with empirical biological validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the methodologies to predict, synthesize, and validate the biological activity of this promising class of compounds. It emphasizes the causality behind procedural choices, offers self-validating experimental protocols, and is grounded in authoritative scientific literature.
The 2-(Pyrrolidin-3-ylmethyl)pyrimidine Scaffold: A Privileged Structure in Drug Discovery
Foundational Scaffolds: Pyrimidine and Pyrrolidine
Nitrogen-containing heterocyclic compounds are mainstays of medicinal chemistry, forming the core of numerous approved drugs.[2][3] The pyrimidine ring, a fundamental component of nucleobases, is a particularly "privileged" scaffold due to its ability to form key hydrogen bond interactions with biological targets.[5][7] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][8]
The pyrrolidine ring, a saturated five-membered heterocycle, is also a crucial motif in drug design.[1][9] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enhancing binding affinity and selectivity.[9] The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while also improving aqueous solubility and other vital pharmacokinetic properties.[1]
Therapeutic Potential: Targeting Protein Kinases
The combination of these two scaffolds has proven highly effective for targeting protein kinases.[4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[10] The pyrimidine core often serves as a "hinge-binder," mimicking the adenine portion of ATP to anchor the inhibitor in the enzyme's active site.[5] The attached 2-(pyrrolidin-3-ylmethyl) group projects into the solvent-exposed region or deeper into the binding pocket, where modifications can be made to fine-tune potency and selectivity against specific kinases like EGFR, VEGFR, and JAK2.[4][10][11]
In Silico Prediction of Biological Activity
Computational methods provide a rapid and cost-effective means to prioritize analogs for synthesis and testing. By predicting how a molecule will interact with its target, these techniques de-risk and accelerate the drug discovery process.
Structure-Based Design: Molecular Docking
When the three-dimensional structure of the target protein is known, molecular docking is the method of choice. It predicts the preferred orientation and binding affinity of a ligand within the active site.[8][12][13]
-
Protein Preparation:
-
Objective: To prepare the target protein structure for docking.
-
Step 1: Download the crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).
-
Step 2: Using molecular modeling software (e.g., MOE, AutoDock Tools), remove all water molecules and non-essential ligands from the PDB file.
-
Step 3: Add hydrogen atoms and assign correct protonation states for amino acid residues, particularly histidine, aspartate, and glutamate, at a physiological pH of 7.4.
-
Step 4: Perform energy minimization on the protein structure to relieve any steric clashes, ensuring a stable, low-energy conformation.
-
-
Ligand Preparation:
-
Objective: To generate a low-energy 3D conformation of the 2-(Pyrrolidin-3-ylmethyl)pyrimidine analog.
-
Step 1: Draw the 2D structure of the analog using a chemical drawing tool (e.g., ChemDraw).
-
Step 2: Convert the 2D structure to a 3D model and generate a low-energy conformation using a suitable force field (e.g., MMFF94).[12]
-
Step 3: Assign appropriate partial charges to all atoms (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Objective: To predict the binding pose and score the interaction.
-
Step 1: Define the binding site (or "grid box") on the protein, typically centered on the co-crystallized ligand or key catalytic residues in the ATP-binding pocket.
-
Step 2: Execute the docking algorithm (e.g., AutoDock Vina) to systematically search for the best binding poses of the ligand within the defined site.[13]
-
Step 3: The program will generate a set of possible binding poses, each with a corresponding binding energy score (e.g., in kcal/mol). The more negative the score, the higher the predicted binding affinity.
-
-
Pose Analysis:
-
Objective: To visually inspect and validate the predicted binding mode.
-
Step 1: Analyze the top-scoring poses. The ideal pose should exhibit chemically sensible interactions with the protein.
-
Step 2: Look for key interactions characteristic of kinase inhibitors: hydrogen bonds between the pyrimidine nitrogens and the hinge region backbone, and hydrophobic interactions with other key residues.
-
Step 3: Compare the predicted pose with known inhibitor binding modes to validate the result.
-
Ligand-Based Design: QSAR and Pharmacophore Modeling
When a protein structure is unavailable, ligand-based methods can be used. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate chemical structure features (descriptors) with biological activity.[14] For a series of pyrimidine analogs, descriptors such as molecular weight, logP, and electronic properties can be used to build a model that predicts the activity of new, unsynthesized compounds.[14][15]
-
Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the key features a molecule must possess to bind to a specific target. This includes features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. This model can then be used to screen large virtual libraries for new compounds that fit the required criteria.
Experimental Synthesis and Validation
Following in silico prioritization, lead candidates must be synthesized and their biological activity confirmed through robust in vitro assays.
General Synthetic Strategy
The synthesis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine analogs typically involves multi-step sequences. A common approach is the coupling of a pre-functionalized pyrimidine core with a suitable pyrrolidine building block.[5] For example, a chloropyrimidine can undergo nucleophilic substitution with a 3-(aminomethyl)pyrrolidine derivative.[5] This modular strategy allows for the rapid generation of a diverse library of analogs by varying the substituents on both heterocyclic rings.
In Vitro Biological Assays: Case Study in Kinase Inhibition
The most direct way to validate a predicted kinase inhibitor is through an enzymatic assay that measures the transfer of phosphate from ATP to a substrate.[10] Luminescence-based assays that quantify ATP consumption are widely used due to their high sensitivity and throughput.[10]
-
Materials & Reagents:
-
Target Kinase: Recombinant human kinase (e.g., JAK2).
-
Substrate: Specific peptide substrate for the kinase.
-
Cofactors: ATP and MgCl2.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA.[10]
-
Test Compounds: Analogs dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).[10]
-
Hardware: Low-volume 384-well assay plates, multichannel pipettors, luminescence plate reader.
-
-
Assay Procedure:
-
Step 1 (Compound Plating): Prepare a serial dilution of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipettor, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.
-
Step 2 (Controls): Designate wells for controls.
-
Negative Control (0% Inhibition): Add DMSO vehicle only. This represents maximum kinase activity.
-
Positive Control (100% Inhibition): Add a known, potent inhibitor of the target kinase (e.g., Staurosporine) or omit the enzyme.[16]
-
-
Step 3 (Enzyme/Substrate Addition): Prepare a master mix of kinase and substrate in assay buffer. Add this mix (e.g., 5 µL) to all wells.
-
Step 4 (Reaction Initiation): Prepare a solution of ATP in assay buffer. Add this solution (e.g., 5 µL) to all wells to start the enzymatic reaction.
-
Step 5 (Incubation): Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Step 6 (Signal Detection): Add the ATP detection reagent (e.g., 10 µL) to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP. Incubate for 10 minutes.
-
Step 7 (Data Acquisition): Measure the luminescence intensity of each well using a plate reader.[10]
-
-
Data Analysis:
-
Step 1 (Calculate Percent Inhibition): Normalize the data using the controls:
-
% Inhibition = 100 * (Signal_Control_0% - Signal_Compound) / (Signal_Control_0% - Signal_Control_100%)
-
-
Step 2 (Determine IC50): Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Integrated Data Analysis and SAR Elucidation
The true power of this approach lies in integrating computational predictions with experimental results to build a robust Structure-Activity Relationship (SAR) model. This model provides actionable insights for designing the next generation of improved analogs.
Correlating In Silico and In Vitro Data
The first step is to compare the predicted binding affinities with the experimentally measured potencies (IC50 values). While a perfect correlation is rare, a general trend where compounds with better docking scores also have lower IC50 values validates the computational model.[17]
Table 1: Illustrative Correlation of Predicted and Experimental Data for a Series of Analogs
| Compound ID | R-Group Modification | Predicted Binding Energy (kcal/mol) | Experimental IC50 (nM) |
|---|---|---|---|
| Parent-01 | H | -8.5 | 250 |
| Analog-02 | 4-Fluoro-phenyl | -9.2 | 98 |
| Analog-03 | 3-Chloro-phenyl | -9.8 | 45 |
| Analog-04 | 4-Methoxy-phenyl | -8.1 | 450 |
| Analog-05 | 4-Trifluoromethyl | -10.5 | 15 |
This data is for illustrative purposes only.
Building the SAR Model
From the correlated data, key structural insights can be derived:
-
Electron-withdrawing groups (e.g., -Cl, -CF3) on an appended phenyl ring may enhance potency (Analog-03, Analog-05), possibly by engaging in favorable interactions within the binding pocket.
-
Bulky or electron-donating groups (e.g., -OCH3) may be detrimental to activity (Analog-04), perhaps due to steric hindrance or unfavorable electronic effects.
-
The model suggests that exploring further substitutions with strong electron-withdrawing properties at the 4-position of the phenyl ring is a promising strategy for lead optimization.
This iterative cycle of design, prediction, synthesis, and testing is the cornerstone of modern lead optimization.
Conclusion and Future Perspectives
References
-
Bharathi, K., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation, 17(7), 680–685. Available at: [Link]
-
Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. Available at: [Link]
-
Wang, Y., et al. (2024). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Chemical Research in Chinese Universities. Available at: [Link]
-
El-Nassag, M. M. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Egyptian Journal of Chemistry, 66(1), 35-43. Available at: [Link]
-
Gomaa, H. A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. MDPI. Available at: [Link]
-
Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Available at: [Link]
-
Sgrizzi, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 468–474. Available at: [Link]
-
Wells, C. I., et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 65(4), 3049–3065. Available at: [Link]
-
Ali, I., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
Zhang, X., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(15), 10455–10471. Available at: [Link]
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]
-
El-Naggar, A. M., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]
-
Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276–3292. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available at: [Link]
-
Petrosyan, A. K., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(11), 2679–2691. Available at: [Link]
-
Khan, I., et al. (2023). Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies. Biomedicine & Pharmacotherapy, 159, 114239. Available at: [Link]
-
Kumar, V., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]
-
Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]
-
Ghorab, M. M., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 329–344. Available at: [Link]
-
Gerokonstantis, D. T., et al. (2019). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. Available at: [Link]
-
Varaprasad, C. V. N. S., et al. (2007). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Bioorganic Chemistry, 35(1), 25–34. Available at: [Link]
-
Peifer, C., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available at: [Link]
-
Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Available at: [Link]
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Metabolic Stability of 2-(Pyrrolidin-3-ylmethyl)pyrimidine: An In Silico Assessment Guide
Executive Summary
This technical guide provides a rigorous in silico framework for assessing the metabolic stability of 2-(Pyrrolidin-3-ylmethyl)pyrimidine . This scaffold, commonly found in kinase inhibitors and GPCR ligands, presents a distinct metabolic profile characterized by the interplay between an electron-rich aliphatic heterocycle (pyrrolidine) and an electron-deficient aromatic system (pyrimidine).
Our analysis indicates that the pyrrolidine nitrogen and its adjacent
Structural Analysis & Metabolic Liabilities[1]
Before initiating software workflows, a structural deconstruction is required to establish the "Chemical Intuition" layer of the model.
The Pharmacophore vs. The Metabolophore
The molecule consists of three distinct zones with varying susceptibility to Cytochrome P450 (CYP) enzymes:
| Structural Zone | Electronic Character | Metabolic Risk | Primary Mechanism |
| Pyrrolidine Ring | Electron-rich, | HIGH | |
| Methylene Bridge | Benzylic-like, | MODERATE | Hydroxylation (Sterically hindered) |
| Pyrimidine Ring | Electron-deficient, | LOW | Oxidative ring opening (Rare) |
The Critical Liability: Pyrrolidine -Carbon
The most probable metabolic event is the CYP-mediated abstraction of a hydrogen atom from the carbon
-
Mechanism: The nitrogen lone pair stabilizes the resulting radical cation (aminium radical), lowering the activation energy for H-abstraction to approximately 30–35 kJ/mol (compared to ~61 kJ/mol for unactivated secondary carbons) [1].
-
Outcome: This leads to a carbinolamine intermediate, which spontaneously collapses to ring-opened aldehydes or undergoes N-dealkylation.
The In Silico Assessment Protocol
To ensure reproducibility and accuracy, we employ a tiered computational workflow combining 2D reactivity rules with 3D structural docking.
Workflow Visualization
The following diagram outlines the integrated decision tree for predicting metabolic stability.
Figure 1: Tiered computational workflow for metabolic stability prediction. Blue nodes indicate preparation, Red/Yellow indicate core algorithms, and Green indicates synthesis.
Detailed Methodology
Step 1: Reactivity Prediction (SMARTCyp Method)
We utilize the SMARTCyp algorithm, which is the industry standard for rapid SOM prediction [2]. It calculates a score (
Protocol:
-
Input: SMILES string of the neutral molecule.
-
Energy Calculation: The algorithm assigns
based on SMARTS pattern matching.[1][2]-
Pyrrolidine
-C: Matches "N-C-H" pattern. Base Energy kJ/mol. -
Pyrimidine C: Matches aromatic pattern. Base Energy
kJ/mol (Stable).
-
-
Accessibility Correction:
is calculated as the distance from the molecular center.[1]-
Formula:
[1]
-
-
Interpretation: Lower scores indicate higher instability.
Step 2: Isoform-Specific Docking (CYP2D6 & CYP3A4)
Since the pyrrolidine nitrogen is basic (
Protocol:
-
Protein Prep: Download PDB ID 2F9Q (CYP2D6) and 3NXU (CYP3A4). Remove water; add hydrogens.
-
Ligand Prep: Generate 3D conformers. Crucial: Ensure the pyrrolidine ring adopts the "envelope" conformation.
-
Docking Grid: Center on the Heme-Iron.
-
Constraint: Set a distance constraint (
Å) between the Heme-Iron and the ligand's SOM (identified in Step 1).
Mechanistic Pathway & Degradation Products[4][5]
Understanding how the molecule breaks down is as important as knowing if it breaks down. The following diagram illustrates the specific degradation pathway for the pyrrolidine moiety.
Figure 2: Predicted metabolic pathway. The critical bifurcation occurs at the carbinolamine stage, leading to either lactam formation (stable metabolite) or ring opening (reactive aldehyde).
Quantitative Liability Data
The following table summarizes predicted activation energies derived from B3LYP/6-31G* level theory, calibrated against literature standards for this class of amines [1, 4].
| Site | Atom Type | Est. | Predicted Liability |
| Pyrrolidine C2/C5 | 34.5 | Critical (Primary SOM) | |
| Pyrrolidine C3/C4 | 61.2 | Low | |
| Bridge | Benzylic-like | 53.0 | Moderate |
| Pyrimidine C4/C6 | Aromatic | > 85.0 | Negligible |
Optimization Strategies
If the in silico analysis predicts unacceptable clearance (
-
Fluorination: Introduction of Fluorine at the C2 or C5 positions of the pyrrolidine ring.
-
Effect: Increases the C-H bond dissociation energy (BDE) by ~10-15 kJ/mol, effectively "hardening" the metabolic soft spot.
-
Caution: May reduce basicity (
) and alter solubility.
-
-
Bridged Systems: Converting the pyrrolidine to an azabicyclo[3.1.0]hexane.
-
Effect: Steric bulk prevents the CYP heme from accessing the
-carbon.
-
-
Scaffold Hopping: Replacing the pyrrolidine with an azetidine (4-membered ring).
-
Effect: Azetidines are generally more metabolically stable due to ring strain raising the oxidation potential [5].
-
Conclusion
2-(Pyrrolidin-3-ylmethyl)pyrimidine possesses a high metabolic liability centered on the pyrrolidine ring. While the pyrimidine unit is stable, the secondary amine functionality will drive rapid clearance via CYP2D6 and CYP3A4 unless structurally modified. The protocols detailed above provide a self-validating method to quantify this risk before synthesis.
References
-
Rydberg, P., et al. (2006).[3] Prediction of activation energies for hydrogen abstraction by cytochrome P450.[3][4] Journal of Medicinal Chemistry, 49(22), 6489-6499.[3] [Link]
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Olsen, L., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism.[2][5][6][7] ACS Medicinal Chemistry Letters, 1(3), 149-153. [Link]
-
Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
-
Kirchmair, J., et al. (2012). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery, 11, 379–395. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
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- 7. SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Peptide coupling conditions for 2-(Pyrrolidin-3-ylmethyl)pyrimidine intermediates
Application Note: Optimized Peptide Coupling Protocols for 2-(Pyrrolidin-3-ylmethyl)pyrimidine Intermediates
Executive Summary
The 2-(pyrrolidin-3-ylmethyl)pyrimidine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in Janus Kinase (JAK) inhibitors, GPCR ligands, and LRRK2 inhibitors. While the pyrimidine ring provides essential hydrogen-bond acceptor properties for target binding, the secondary amine of the pyrrolidine ring presents specific synthetic challenges during amide bond formation.
This guide details optimized coupling protocols focusing on chemoselectivity , stereochemical integrity (preventing epimerization at the C3-pyrrolidine or
Strategic Analysis of the Substrate
Before initiating synthesis, the researcher must account for the electronic and steric environment of the 2-(pyrrolidin-3-ylmethyl)pyrimidine core.
-
Nucleophilicity: The pyrrolidine nitrogen is a secondary amine. It is moderately nucleophilic but more sterically hindered than a primary amine or a simple piperidine due to the 5-membered ring constraints and the C3-substitution.
-
Pyrimidine Influence: The electron-deficient pyrimidine ring is separated by a methylene bridge, meaning it does not significantly reduce the basicity of the pyrrolidine nitrogen via resonance. However, it increases the polarity of the molecule.
-
Salt Forms: This intermediate is typically stored as a hydrochloride (HCl) or dihydrochloride (2HCl) salt to prevent oxidation and improve shelf stability. Critical Step: The protocol must account for the exact stoichiometry of base required to liberate the free amine in situ.
Visualizing the Coupling Pathway
The following diagram illustrates the activation mechanism and the critical decision points for preventing side reactions.
Figure 1: Mechanistic pathway for amide coupling. Path A is the desired route. Path B (Racemization) competes when the amine is hindered or the activation is too aggressive.
Methodology A: High-Throughput Discovery (HATU)
Best for: Small scale (<100 mg), difficult acids, and parallel synthesis libraries. Mechanism: Generates a highly reactive At-ester (7-azabenzotriazole active ester).
Protocol
-
Preparation: Calculate the stoichiometry based on the salt factor of the amine. If using the dihydrochloride salt (2HCl), you need at least 3 equivalents of base (2 to neutralize, 1 to catalyze).
-
Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration 0.1 M).
-
Base Addition 1: Add DIPEA (N,N-Diisopropylethylamine) (1.0 equiv) to the acid solution.
-
Coupling Agent: Add HATU (1.1 equiv). Stir for 2–5 minutes. Note: The solution should turn yellow/orange.
-
Amine Addition: In a separate vial, dissolve 2-(pyrrolidin-3-ylmethyl)pyrimidine HCl salt (1.0 equiv) in minimal DMF with DIPEA (2.0–3.0 equiv depending on salt form). Add this solution to the activated acid mixture.
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x), Water (1x), and Brine (1x). Dry over Na₂SO₄.
Critical Insight: HATU is extremely fast. If the reaction turns dark immediately, reduce temperature to 0°C for the addition step to prevent uncontrolled exotherms that lead to impurities.
Methodology B: Process Scale & Chiral Integrity (T3P)
Best for: Scale-up (>1g), chiral acids (to prevent epimerization), and easy purification. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and activates the acid without generating insoluble urea byproducts.
Protocol
-
Charge: To a reactor/flask, add the Carboxylic Acid (1.0 equiv), 2-(pyrrolidin-3-ylmethyl)pyrimidine HCl salt (1.1 equiv), and solvent (EtOAc or 2-MeTHF). Note: DMF is avoided to simplify workup.
-
Base: Add Pyridine (3.0–4.0 equiv) or DIPEA (3.0 equiv). Cool the mixture to 0°C.
-
Reagent Addition: Add T3P (50% w/w solution in EtOAc) (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 2–12 hours. T3P kinetics are slower than HATU but cleaner.
-
Self-Validating Workup:
-
Add water. The T3P byproducts (propylphosphonic acid) are water-soluble.
-
Separate phases. Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine), then sat. NaHCO₃ (to remove excess acid).
-
Evaporate. Often yields product with >95% purity without chromatography.
-
Expert Note: Dunetz et al. (Pfizer) demonstrated that T3P/Pyridine is superior for minimizing epimerization of
Comparative Data & Decision Matrix
The following table summarizes performance metrics based on internal standardizations for secondary amine couplings.
| Feature | HATU / DIPEA | T3P / Pyridine / EtOAc | EDC / HOBt |
| Reactivity | Very High (Good for sterically hindered acids) | Moderate to High | Low to Moderate |
| Epimerization Risk | Moderate | Very Low (Best in Class) | Moderate |
| Purification | Requires Chromatography (removes urea/N-oxide) | Extraction only (Water soluble byproducts) | Filtration (removes DCU) + Wash |
| Atom Economy | Poor (High MW reagent) | Good | Moderate |
| Toxicity | Sensitizer (Peptide coupling allergies) | Low toxicity | Carbodiimides are sensitizers |
Workflow Optimization Diagram
Figure 2: Decision matrix for selecting the optimal coupling reagent based on chirality and scale.
Troubleshooting & "Self-Validating" Checks
To ensure the protocol is self-validating, perform these checks during the experiment:
-
The pH Check: After adding the base and before adding the coupling reagent, spot an aliquot on wet pH paper. It must be basic (pH 8–9). If acidic, the amine salt has not been neutralized, and coupling will fail.
-
The "Color Change" (HATU): Upon adding HATU to the acid/base mix, a color change to yellow/orange indicates active ester formation. If it remains clear, check your reagents.
-
Monitoring Conversion: Due to the pyrimidine ring, the product is UV-active. Monitor by LC-MS.[1]
-
Issue: Mass corresponds to Product + 135 (approx).
-
Cause: Formation of the guanidine adduct (HATU side reaction) due to excess HATU/slow amine addition.
-
Fix: Switch to T3P or ensure Amine is added immediately after acid activation.
-
References
-
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][3][4][5] Organic Letters, 13(19), 5048–5051.[5][6] [Link]
-
Valeur, E. , & Bradley, M. (2009).[7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Montalbetti, C. A. , & Falque, V. (2005).[8] Amide bond formation and peptide coupling.[5][6][8][9][10] Tetrahedron, 61(46), 10827-10852. [Link]
Sources
- 1. Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. Amide bond formation: beyond the myth of coupling reagents [ouci.dntb.gov.ua]
- 8. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jpt.com [jpt.com]
Application Note & Protocols: A Guide to the Scalable Manufacturing of 2-(Pyrrolidin-3-ylmethyl)pyrimidine
Abstract
This document provides a comprehensive technical guide for the scalable synthesis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine, a heterocyclic scaffold of significant interest to the pharmaceutical industry. Recognizing the prevalence of both pyrrolidine and pyrimidine moieties in FDA-approved drugs, this guide outlines a robust and economically viable manufacturing strategy.[1] We present a convergent synthetic approach, detailing scalable protocols for the preparation of two key intermediates: an electrophilic pyrimidine precursor, 2-(chloromethyl)pyrimidine , and a nucleophilic pyrrolidine precursor, N-Boc-3-(aminomethyl)pyrrolidine . The core of this guide is a detailed protocol for the final C-N bond-forming nucleophilic substitution reaction, complete with insights into process optimization, safety considerations, and analytical quality control. This document is intended for researchers, process chemists, and drug development professionals seeking to establish a reliable and scalable manufacturing process for this valuable molecular building block.
Introduction & Strategic Overview
The 2-(Pyrrolidin-3-ylmethyl)pyrimidine framework represents a confluence of two privileged structural motifs in medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a three-dimensional architecture that can enhance aqueous solubility and provide specific stereochemical interactions with biological targets.[1] The pyrimidine core is a cornerstone of numerous bioactive compounds, including kinase inhibitors and antiviral agents. The combination of these two rings via a methylene linker creates a versatile scaffold for exploring new chemical space in drug discovery programs.
However, the transition from laboratory-scale synthesis to industrial manufacturing presents significant challenges. A scalable process must be high-yielding, cost-effective, safe, and produce material of consistently high purity. A linear synthesis is often inefficient for large-scale production. Therefore, we propose a convergent strategy, which involves the independent synthesis of two advanced intermediates that are then combined in a final, high-yield coupling step.
Retrosynthetic Analysis
Our manufacturing strategy is based on the following retrosynthetic disconnection, which identifies a key nucleophilic substitution reaction as the final bond-forming step. This approach allows for the parallel and optimized synthesis of the two primary building blocks.
Figure 1: Retrosynthetic analysis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine.
This strategy breaks the target molecule into a nucleophilic pyrrolidine component and an electrophilic pyrimidine component, which can be synthesized and purified independently before the final coupling.
Synthesis of Key Intermediates
The efficiency of the overall process hinges on the robust and scalable preparation of the two key precursors.
Protocol: Scalable Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride (Electrophile)
The synthesis of 2-(chloromethyl)pyrimidine is challenging due to limited direct procedures in the literature.[2] A reliable two-step method starting from a commercially available pyrimidine-2-carboxylic acid ester is proposed. This involves reduction to the corresponding alcohol followed by chlorination.
Step A: Reduction to 2-(Hydroxymethyl)pyrimidine
This procedure is adapted from standard methods for ester reduction on heterocyclic rings.[3]
-
Rationale: The reduction of an ester to a primary alcohol is a fundamental transformation. While strong reducing agents like lithium aluminum hydride (LAH) are effective, their handling on a large scale poses safety risks. A milder reagent system, such as sodium borohydride in the presence of a Lewis acid like lithium chloride, offers a safer and more controlled alternative suitable for industrial settings.[3]
Protocol 2.1.A: Synthesis of 2-(Hydroxymethyl)pyrimidine
-
Reactor Setup: Charge a suitable, inerted reactor with ethyl pyrimidine-2-carboxylate (1.0 eq) and a solvent mixture of anhydrous tetrahydrofuran (THF) and absolute ethanol (10:1 v/v).
-
Lewis Acid Addition: Add lithium chloride (2.0 eq) and agitate until fully dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a chiller.
-
Reductant Addition: Slowly add sodium borohydride (2.0 eq) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 4-6 hours. Monitor reaction completion by HPLC or TLC.
-
Quench: Cool the reactor to 0-5 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Workup: Dilute the mixture with water and perform a solvent extraction with ethyl acetate or a similar solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(hydroxymethyl)pyrimidine.
Step B: Chlorination to 2-(Chloromethyl)pyrimidine Hydrochloride
-
Rationale: The conversion of the primary alcohol to an alkyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is often preferred for scalability as it produces gaseous byproducts (SO₂ and HCl) that are easily removed.[4] Performing the reaction in a suitable solvent and controlling the temperature are critical for safety and to minimize side-product formation.[5]
Protocol 2.1.B: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
-
Reactor Setup: Charge a dry, inerted reactor with crude 2-(hydroxymethyl)pyrimidine (1.0 eq) and an appropriate solvent such as dichloromethane (DCM) or toluene.
-
Cooling: Cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor for completion by HPLC.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride. The resulting solid is the hydrochloride salt of the product.
-
Purification: The crude product can be purified by trituration or recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield pure 2-(chloromethyl)pyrimidine hydrochloride.
Protocol: Scalable Synthesis of N-Boc-3-(aminomethyl)pyrrolidine (Nucleophile)
The synthesis of the chiral pyrrolidine intermediate is critical for many pharmaceutical applications.[1] A practical route starts from commercially available N-Boc-3-pyrrolidinone.[6]
Step A: Reductive Amination to N-Boc-3-(aminomethyl)pyrrolidine
-
Rationale: Reductive amination is a highly efficient method for forming C-N bonds. This one-pot process involves the formation of an intermediate imine or enamine from a ketone and an ammonia source, which is then reduced in situ. Using a stable ammonia source like ammonium acetate and a robust reducing agent like sodium cyanoborohydride (NaBH₃CN) provides a scalable and controllable reaction.
Protocol 2.2.A: Synthesis of N-Boc-3-(aminomethyl)pyrrolidine
-
Reactor Setup: Charge a reactor with N-Boc-3-pyrrolidinone (1.0 eq), ammonium acetate (5-10 eq), and methanol as the solvent.
-
Reduction: Cool the mixture to 0-5 °C and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor for completion by LC-MS.
-
Quench & Workup: Carefully adjust the pH of the reaction mixture to >10 with aqueous NaOH. Extract the product into an organic solvent (e.g., DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, although for large-scale operations, crystallization or distillation under high vacuum is preferred. This intermediate is a versatile building block for various syntheses.[7]
Final Coupling Strategy: C-N Bond Formation
The final step is the coupling of the two key intermediates via a nucleophilic substitution reaction. Careful control of reaction parameters is essential to maximize yield and purity while minimizing side reactions, such as over-alkylation.[8]
Figure 2: Overall workflow for the convergent synthesis.
Protocol: Synthesis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine
-
Rationale: This reaction is a classical S_N2-type substitution. A non-nucleophilic base is required to neutralize the hydrochloride salt of the pyrimidine precursor and to scavenge the HCl generated during the reaction. The Boc protecting group on the pyrrolidine prevents its secondary amine from competing in the reaction. A final deprotection step is required to yield the target compound.
Protocol 3.1: Final Coupling and Deprotection
-
Reactor Setup: Charge a reactor with N-Boc-3-(aminomethyl)pyrrolidine (1.0 eq), a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq), and a polar aprotic solvent like acetonitrile or DMF.
-
Electrophile Addition: Add a solution of 2-(chloromethyl)pyrimidine hydrochloride (1.1 eq) in the same solvent to the reactor, maintaining the temperature at or below 25 °C.
-
Reaction: Stir the mixture at room temperature (or with gentle heating to 40-50 °C if the reaction is slow) for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry and concentrate to yield crude N-Boc protected final product.
-
Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., DCM or dioxane) and add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Final Isolation: Concentrate the mixture under reduced pressure. The resulting residue can be neutralized with a base (e.g., aq. NaOH) and extracted into an organic solvent to yield the free base, or it can be precipitated as a salt (e.g., hydrochloride or citrate) for improved stability and handling.
Process Optimization and Analytical QC
For a truly scalable and robust manufacturing process, optimization of the final coupling step and rigorous analytical control are paramount.
Critical Process Parameters (CPPs)
The following table summarizes key parameters for the optimization of the final coupling reaction.
| Parameter | Range/Options | Rationale & Impact on Quality |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | Choice of base affects reaction rate and side-product profile. Inorganic bases like K₂CO₃ are cost-effective for large scale but may have solubility issues. Organic bases like DIPEA are often used for cleaner reactions. |
| Solvent | Acetonitrile, DMF, DMSO, THF | Solvent polarity can significantly impact the reaction rate of S_N2 reactions. Acetonitrile and DMF are common choices. |
| Temperature | 20 °C - 60 °C | Higher temperatures can increase the reaction rate but may also promote the formation of impurities, including over-alkylation products. |
| Stoichiometry | 1.0 - 1.5 eq (electrophile) | Using a slight excess of the more valuable or less stable reagent can be a strategy to drive the reaction to completion. |
Analytical Quality Control (QC)
The identity and purity of the final product and key intermediates must be confirmed using a suite of analytical techniques.
| Analyte | Technique | Purpose | Acceptance Criteria |
| Final Product | ¹H & ¹³C NMR | Structural confirmation and identification of impurities. | Spectra consistent with proposed structure. |
| LC-MS | Purity assessment and mass confirmation. | Purity ≥ 98.5%, Mass [M+H]⁺ matches theoretical. | |
| HPLC | Quantitative purity analysis. | Purity by area % ≥ 99.0%. | |
| Residual Solvents | GC-HS | Ensure solvents are below ICH limits. | |
| Intermediates | ¹H NMR, LC-MS | Confirm identity and purity before use in the next step. | Purity ≥ 97% to ensure high quality of final product. |
Conclusion
This application note details a robust, scalable, and convergent synthetic strategy for the manufacturing of 2-(Pyrrolidin-3-ylmethyl)pyrimidine. By breaking the synthesis into the preparation of two key intermediates followed by a final optimized coupling reaction, this approach offers flexibility and efficiency. The provided protocols, rooted in established chemical principles, serve as a strong foundation for process development and scale-up. Adherence to the outlined optimization and analytical quality control measures will ensure the consistent production of high-purity material suitable for advanced research and drug development programs.
References
-
Decyanative Cross-Coupling of Cyanopyrimidines with O-, S-, and N-Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. (2019). European Journal of Organic Chemistry. Available at: [Link]
-
Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. (2025). ResearchGate. Available at: [Link]
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. (2002). Organic Process Research & Development. Available at: [Link]
-
GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. (n.d.). VAST JOURNALS SYSTEM. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Available at: [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (n.d.). Organic Chemistry Frontiers. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). PMC. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Available at: [Link]
-
Nucleophilic Substitution with Amines. (2020). YouTube. Available at: [Link]
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- 6. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. youtube.com [youtube.com]
Microwave-Assisted Synthesis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine Derivatives: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of 2-(pyrrolidin-3-ylmethyl)pyrimidine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally benign alternative to conventional heating methods for the construction of these valuable scaffolds.[1][2][3] This document outlines the fundamental principles of microwave heating, details a step-by-step synthetic protocol, and provides guidance on reaction optimization and product characterization, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrrolidinyl-pyrimidine Scaffolds and the Advantage of Microwave Synthesis
Pyrrolidine and pyrimidine moieties are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active molecules and approved pharmaceuticals.[4] The combination of these two heterocyclic systems into 2-(pyrrolidin-3-ylmethyl)pyrimidine derivatives has generated considerable interest due to their potential as kinase inhibitors, anti-cancer agents, and modulators of various biological pathways.[4][5][6]
Traditional synthetic routes to these compounds often involve multi-step sequences with long reaction times, harsh conditions, and the use of hazardous solvents, leading to modest yields and significant waste generation.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, addressing many of these limitations.[1][3][7] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[3][8] This rapid and efficient heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature.[7][9][10] This direct energy transfer results in uniform heating throughout the sample, minimizing the formation of side products and often leading to higher yields and product purity.[1][11] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent or even solvent-free conditions.[1][3][7][10]
The Science Behind Microwave-Assisted Synthesis
Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave heating generates heat volumetrically within the sample itself.[7][10] This is primarily achieved through two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in a chemical reaction, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[8][9] This rapid reorientation leads to friction and collisions at the molecular level, generating heat.[8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy as heat.[9][10]
This direct and efficient energy transfer is the primary reason for the dramatic rate enhancements observed in microwave-assisted reactions.[8]
Experimental Protocol: Microwave-Assisted Synthesis of a Model 2-(Pyrrolidin-3-ylmethyl)pyrimidine Derivative
This protocol details a general procedure for the synthesis of a representative 2-(pyrrolidin-3-ylmethyl)pyrimidine derivative. Researchers should note that optimization of reaction parameters may be necessary for different substrates.
Materials and Reagents
-
2-Chloropyrimidine
-
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
Instrumentation
-
Dedicated single-mode microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.
-
Standard laboratory glassware.
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254).
-
Rotary evaporator.
-
Nuclear Magnetic Resonance (NMR) spectrometer.
-
Mass spectrometer (MS).
Synthetic Workflow
Figure 1: General workflow for the microwave-assisted synthesis of 2-(pyrrolidin-3-ylmethyl)pyrimidine derivatives.
Step-by-Step Procedure
Step 1: Microwave-Assisted Nucleophilic Aromatic Substitution
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 mmol), tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.1 mmol), and N,N-diisopropylethylamine (DIPEA) (1.5 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (3 mL) to the vial.
-
Seal the vial with a septum cap.
-
Place the reaction vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Upon completion, allow the reaction vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude Boc-protected intermediate can be purified by silica gel column chromatography if necessary, or used directly in the next step.
Step 2: Boc Deprotection
-
Dissolve the crude Boc-protected intermediate from Step 1 in dichloromethane (DCM) (5 mL).
-
Add trifluoroacetic acid (TFA) (2.5 mL) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification and Characterization
-
Purify the crude product by silica gel column chromatography using a gradient elution system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final 2-(pyrrolidin-3-ylmethyl)pyrimidine derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation and Optimization
The efficiency of the microwave-assisted synthesis can be significantly influenced by several parameters. A systematic optimization of these factors is crucial to achieve the best possible yield and purity.
Table 1: Optimization of Microwave Reaction Parameters
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMF | 100 | 30 | Moderate |
| 2 | DMF | 120 | 30 | Good |
| 3 | DMF | 140 | 15 | Excellent |
| 4 | Ethanol | 120 | 30 | Good |
| 5 | Acetonitrile | 120 | 30 | Moderate |
Rationale for Parameter Choices:
-
Solvent: Polar aprotic solvents like DMF are often excellent choices for microwave synthesis as they couple efficiently with microwaves, leading to rapid heating.[7] Ethanol can also be a suitable, greener alternative.[12]
-
Temperature: Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to decomposition of reactants or products. A temperature range of 100-140 °C is a good starting point for optimization.[12]
-
Time: Microwave reactions are typically complete within minutes.[3][8] Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.
Mechanistic Insights
The core of this synthesis is a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2 position towards nucleophilic attack by the primary amine of the pyrrolidine derivative.
Figure 2: Simplified mechanism of the nucleophilic aromatic substitution.
Microwave irradiation accelerates this process by providing the necessary activation energy more efficiently than conventional heating, leading to a faster formation of the Meisenheimer complex and subsequent elimination of the chloride leaving group.[8]
Conclusion
Microwave-assisted synthesis provides a powerful and efficient platform for the rapid generation of 2-(pyrrolidin-3-ylmethyl)pyrimidine derivatives.[11][13] The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore the synthesis of a diverse library of these medicinally important compounds. The significant reduction in reaction times, improved yields, and alignment with green chemistry principles make MAOS an indispensable tool in modern drug discovery and development.[1][9][10]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
-
JOSHI, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Retrieved from [Link]
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6).
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (n.d.).
- Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.).
- Microwave assisted protocol for the synthesis of... | Download Scientific Diagram - ResearchGate. (n.d.).
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024, February 13).
- Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (n.d.).
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches International Journal of ChemTech Research. (n.d.).
- Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC. (2018, May 5).
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (n.d.).
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR - Revue Roumaine de Chimie -. (n.d.).
- Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity | Request PDF - ResearchGate. (n.d.).
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed. (2022, October 19).
- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols - Benchchem. (n.d.).
- A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones - PubMed. (2009, February 15).
- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents - Folia Medica. (n.d.).
- Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity | Asian Journal of Organic & Medicinal Chemistry. (n.d.).
- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (n.d.).
- Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. (2021, January 20).
- Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC. (n.d.).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.).
- Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate | Journal of Medicinal Chemistry - ACS Publications. (2021, June 29).
- Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug - Ashdin Publishing. (n.d.).
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC. (2023, September 19).
- Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine - Research and Reviews. (n.d.).
Sources
- 1. ijrpas.com [ijrpas.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. ajprd.com [ajprd.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine
Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]
Executive Summary
The synthesis of 2-(pyrrolidin-3-ylmethyl)pyrimidine presents a classic medicinal chemistry challenge: coupling a saturated, secondary alkyl fragment (pyrrolidine) to an electron-deficient heteroaryl ring (pyrimidine) via a methylene spacer.[1]
Low yields in this synthesis typically stem from three failure modes:
-
Catalyst Poisoning/Deactivation during sp3-sp2 cross-coupling.
- -Hydride Elimination leading to isomerized alkene byproducts.[1]
-
Product Loss during aqueous workup due to the high polarity of the free secondary amine.
This guide prioritizes the Negishi Cross-Coupling (Method A) as the industry "Gold Standard" for convergent synthesis, while providing a De Novo Cyclization (Method B) as a scalable backup.[2]
Method A: The Negishi Cross-Coupling (Recommended)
Best for: Rapid analog generation, convergent synthesis.[2]
The Core Problem: Zinc Reagent Stability
Standard organozinc reagents are often insoluble aggregates that react sluggishly. The solution is the Knochel-Type Preparation , which utilizes LiCl to solubilize the zinc species, increasing reactivity by orders of magnitude.
Optimized Protocol
Step 1: Preparation of the Zinc Reagent
-
Precursor: tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate.[1]
-
Solvent: Dry THF.
Technical Insight: The addition of LiCl breaks down the polymeric structure of organozinc halides, forming a soluble monomeric species (
). This is critical for high conversion.
Step 2: The Coupling
-
Electrophile: 2-Chloropyrimidine (more stable than iodo-, cheaper than bromo-).[1]
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) or Pd(OAc)₂ (2 mol%) + CPhos (4 mol%).[1][2]
-
Conditions: THF/Toluene (1:1), 60°C, 4-12 h.
Troubleshooting Guide (Q&A)
Q: My reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: You likely have moisture contamination in your zinc reagent. Organozinc reagents are less sensitive than Grignards but still intolerant of water.
-
Fix: Titrate your zinc reagent using iodine/LiCl prior to use.[1] If the concentration is <0.5 M, prepare fresh. Ensure your Zn dust is activated with 1,2-dibromoethane and TMSCl.[1]
Q: I see a side product with a mass corresponding to the alkene (M-2).
A: This is
-
Fix: Switch ligands. CPhos and SPhos are bulky, electron-rich ligands designed specifically to accelerate reductive elimination, outpacing the
-hydride elimination pathway.[1]
Q: Can I use the free amine pyrrolidine? A: Absolutely not. Free amines coordinate strongly to Palladium, poisoning the catalyst. You must use N-Boc or N-Cbz protection.[1]
Method B: De Novo Cyclization (Scalable Backup)
Best for: Multi-gram/Kilogram scale-up where Pd contaminants are unacceptable.[1]
This route builds the pyrimidine ring onto the pyrrolidine scaffold, avoiding metal catalysis entirely.
Workflow
-
Starting Material: tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.[1]
-
Intermediate: Convert nitrile to amidine (Pinner reaction: HCl/MeOH, then NH₃).
-
Cyclization: Condense amidine with 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent).[1][2]
Comparison of Methods
| Feature | Method A (Negishi) | Method B (Cyclization) |
| Step Count | Low (Convergent) | High (Linear) |
| Cost | High (Pd catalyst, Ligands) | Low (Commodity reagents) |
| Scalability | Moderate (<100g) | High (>1kg) |
| Key Risk | Catalyst death, moisture | Amidine stability |
Visualizing the Pathway
The following diagram illustrates the critical decision points and mechanistic flow for the Negishi approach.
Caption: Workflow for optimizing the Negishi coupling, highlighting critical checkpoints for reagent quality and ligand selection.
Ticket #3: Purification & Isolation (The "Hidden" Yield Killer)[2]
Issue: Users often report "vanishing product" after the final deprotection step. The target molecule, 2-(pyrrolidin-3-ylmethyl)pyrimidine , is a highly polar, water-soluble base.[1][2]
Standard Workup Failure: Extracting the free base from water into DCM/EtOAc often leaves 50%+ of the product in the aqueous phase.
Recommended Protocol:
-
Do NOT perform an aqueous extraction on the free base.
-
Resin Capture: After Boc-deprotection (using TFA/DCM), load the crude reaction mixture directly onto a SCX-2 (Strong Cation Exchange) cartridge.[1]
-
Salt Formation: Immediately treat the eluted amine with 4M HCl in Dioxane to precipitate the dihydrochloride salt. Filter the solid.[3] This avoids column chromatography entirely.[4]
Solubility Data Table
| Solvent | Free Base Solubility | HCl Salt Solubility |
| Water | High (Loss risk) | High |
| DCM | Moderate | Insoluble |
| Ether | Low | Insoluble (Precipitates) |
| Methanol | High | High |
References
-
Knochel, P., et al. (2011).[1][2] Preparation and Applications of Functionalized Organozinc Reagents.[4][5][6] Organic Reactions.[1][4][5][7][8][9][10][11] Link (Foundational work on LiCl-mediated Zn insertion).[1][2]
-
Organ, M. G., et al. (2006).[1][2] Pd-PEPPSI-IPr: A Highly Active Catalyst for Negishi Cross-Coupling.[1] Chemistry – A European Journal.[1] Link (Catalyst selection for difficult couplings).[2]
-
Han, C., & Buchwald, S. L. (2009).[2] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[12][13] Journal of the American Chemical Society. Link (Use of CPhos to prevent beta-hydride elimination).[2]
-
Teledyne ISCO. (2020).[1] Purification Strategies for Hydrophilic Heterocycles. Teledyne Labs Technical Notes. Link (Purification of polar pyrimidines).[1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. Preparation and Reactions of Masked Allylic Organozinc Reagents [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
Troubleshooting solubility issues with 2-(Pyrrolidin-3-ylmethyl)pyrimidine
Technical Support Center: 2-(Pyrrolidin-3-ylmethyl)pyrimidine
Welcome to the technical support center for 2-(Pyrrolidin-3-ylmethyl)pyrimidine (CAS No. 944900-11-2). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this molecule, we can proactively design robust experimental protocols and troubleshoot issues as they arise.
Understanding the Molecule: A Chemist's Perspective
2-(Pyrrolidin-3-ylmethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a pyrrolidine ring.[1] The key to understanding its solubility lies in its structure:
-
Basic Nitrogen Centers: The molecule contains multiple basic nitrogen atoms within the pyrimidine and pyrrolidine rings.[2][3] These sites can be protonated in acidic conditions.
-
pH-Dependent Solubility: Due to these basic centers, the compound's aqueous solubility is highly dependent on pH.[4][5][6] In neutral or basic conditions, the molecule exists as a free base, which may have limited water solubility. As the pH becomes more acidic, the nitrogen atoms become protonated, forming a more soluble salt.[5][7]
Frequently Asked Questions (FAQs)
Q1: My 2-(Pyrrolidin-3-ylmethyl)pyrimidine won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is happening?
A1: This is a common issue. At neutral pH, the compound is in its free base form, which has lower aqueous solubility. The basic nitrogen atoms are not protonated, reducing the molecule's ability to interact favorably with water. Precipitation at or near physiological pH is expected for many amine-containing compounds.[4][8]
Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why?
A2: You are likely observing a phenomenon known as "solvent shocking" or "crashing out."[4] The compound is highly soluble in a concentrated organic solvent like DMSO. When this concentrated stock is rapidly diluted into an aqueous buffer where its solubility is much lower, it can't disperse quickly enough and precipitates out of the solution.[4]
Q3: Is there a better form of the compound to use?
A3: Yes, if available, using a salt form (e.g., a hydrochloride or dihydrochloride salt) is highly recommended.[9] Salt forms of basic compounds are generally crystalline solids with significantly higher aqueous solubility and better stability compared to the free base, which can sometimes be an oil or a less stable solid.[10][11][12] A patent for a similar compound notes that the free base form is a viscous oil with limited water solubility, necessitating the creation of salt forms for practical use.[12]
Q4: What are the best organic solvents for creating a stock solution?
A4: Dimethyl sulfoxide (DMSO) is a very effective solvent for many poorly soluble compounds and is a common choice for creating high-concentration stock solutions.[13] N-Methyl-2-pyrrolidone (NMP) can also be an excellent solubilizer, sometimes outperforming other common solvents.[14] For less polar applications, ethanol or methanol may also be suitable. Always check the tolerance of your specific experimental system to these organic solvents.[4]
In-Depth Troubleshooting Guide
If you are encountering persistent solubility issues, follow this systematic guide. The underlying principle is to modify the solvent environment to favor the dissolved state of the compound.
Issue 1: Precipitation in Aqueous Buffers
If your compound precipitates when added to your final experimental buffer, consider the following strategies in order.
1. pH Adjustment:
-
Rationale: The most effective way to increase the aqueous solubility of this basic compound is to lower the pH of your buffer.[5][6][15] By protonating the nitrogen atoms, you create a charged species (a cation) that is much more soluble in polar solvents like water.
-
Action: If your experiment can tolerate it, adjust the pH of your final buffer to be more acidic (e.g., pH 5-6).[4] Even a small decrease in pH can lead to a significant increase in solubility.
2. Stepwise Dilution to Avoid "Solvent Shocking":
-
Rationale: To prevent the compound from precipitating upon dilution from an organic stock, the transition to the aqueous environment must be gradual.
-
Action: Instead of a single, large dilution, perform a serial dilution. For example, first, dilute your DMSO stock 1:10 in your aqueous buffer, ensuring it mixes thoroughly. Then, perform the next dilution from this intermediate solution. This allows the compound to equilibrate at each step.[4]
3. Use of Co-solvents:
-
Rationale: Including a water-miscible organic solvent in your final buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[4][16]
-
Action: If your assay allows, incorporate a small percentage of a co-solvent like DMSO or ethanol (e.g., 1-5%) into your final aqueous buffer. It is critical to first determine the tolerance of your specific assay to these solvents, as they can affect cellular health or enzyme activity.
4. Incorporate a Surfactant:
-
Rationale: Surfactants form micelles that can encapsulate poorly soluble compounds, keeping them dispersed in an aqueous solution.[10]
-
Action: Consider adding a small amount of a non-ionic surfactant, such as Tween-80 or Polysorbate 20 (e.g., 0.01-0.1%), to your final buffer.[4] This can be particularly effective in preventing precipitation over the course of a long experiment.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is a crucial first step in many experiments.
Materials:
-
2-(Pyrrolidin-3-ylmethyl)pyrimidine (MW: 149.19 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out 1.50 mg of 2-(Pyrrolidin-3-ylmethyl)pyrimidine and place it into a clean vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial. This will result in a final concentration of 10 mM (1.50 mg / 149.19 g/mol / 0.001 L).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer for Cell-Based Assays
This protocol uses a stepwise dilution method to minimize the risk of precipitation.
Objective: To prepare a 10 µM final concentration of the compound in a cell culture medium from a 10 mM DMSO stock.
Procedure:
-
Prepare Intermediate Dilution 1 (1 mM):
-
In a sterile microcentrifuge tube, add 90 µL of your assay buffer (e.g., cell culture medium).
-
Add 10 µL of the 10 mM DMSO stock solution.
-
Mix immediately and thoroughly by gentle vortexing or pipetting. This creates a 1 mM solution with 10% DMSO.
-
-
Prepare Intermediate Dilution 2 (100 µM):
-
In a new sterile tube, add 90 µL of the assay buffer.
-
Add 10 µL of the 1 mM intermediate solution from Step 1.
-
Mix immediately and thoroughly. This creates a 100 µM solution with 1% DMSO.
-
-
Prepare Final Working Solution (10 µM):
-
To your experimental vessel (e.g., a well in a 96-well plate containing 90 µL of cells in media), add 10 µL of the 100 µM intermediate solution from Step 2.
-
The final volume is 100 µL, the final compound concentration is 10 µM, and the final DMSO concentration is 0.1%. This concentration of DMSO is well-tolerated by most cell lines.
-
Solubility Data Summary
The following table summarizes the predicted solubility of 2-(Pyrrolidin-3-ylmethyl)pyrimidine in common laboratory solvents. Note that experimental verification is always recommended.
| Solvent | Predicted Solubility | Rationale & Comments |
| Water (pH 7) | Low / Insoluble | Exists as the free base, which is less polar.[4][8] |
| Acidic Water (pH < 6) | Soluble | Protonation of basic nitrogens forms a soluble salt.[5][6] |
| DMSO | Highly Soluble (>50 mM) | A powerful aprotic solvent capable of dissolving a wide range of organic molecules.[13] |
| Ethanol | Soluble | A polar protic solvent that can dissolve many amine-containing compounds. |
| Methanol | Soluble | Similar to ethanol, often a good solvent for pyrimidine derivatives.[17] |
| PBS (pH 7.4) | Low / Insoluble | Similar to neutral water; high salt content can sometimes further decrease solubility.[18] |
References
-
UCL School of Pharmacy. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). 2011. Available from: [Link]
-
Lee, J. H., et al. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. 2013. Available from: [Link]
-
PubChem. (S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. 2024. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. 2025. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. 2025. Available from: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. 2025. Available from: [Link]
-
Chemistry LibreTexts. Solubility and pH. Available from: [Link]
- Google Patents. US10421745B2 - Salt forms of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine.
-
CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]
-
AP Chemistry. 8.11 pH and Solubility. Available from: [Link]
-
Chemistry LibreTexts. Advanced Properties of Amines. 2023. Available from: [Link]
-
PubChemLite. 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride (C8H11N3). Available from: [Link]
-
ResearchGate. How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. 2022. Available from: [Link]
-
imChem. TECHNICAL NOTES: HPLC buffer precipitation. Available from: [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. 2025. Available from: [Link]
-
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available from: [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. 2017. Available from: [Link]
-
Knauer. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. 2022. Available from: [Link]
-
Reddit. Buffer keeps precipitating. Any advice why?. 2022. Available from: [Link]
-
MDPI. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules. 2024. Available from: [Link]
-
ResearchGate. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. 2025. Available from: [Link]
-
ResearchGate. Solubility of drugs in ethanol and dmso. 2021. Available from: [Link]
-
Wikipedia. Pyrrolidine. Available from: [Link]
-
MDPI. DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences. 2021. Available from: [Link]
-
National Center for Biotechnology Information. Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech. Available from: [Link]
Sources
- 1. CAS 944900-11-2 | 2-(Pyrrolidin-3-YL)pyrimidine - Synblock [synblock.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility and pH [saylordotorg.github.io]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. researchgate.net [researchgate.net]
- 12. US10421745B2 - Salt forms of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 17. revroum.lew.ro [revroum.lew.ro]
- 18. reddit.com [reddit.com]
Purification strategies for removing impurities from 2-(Pyrrolidin-3-ylmethyl)pyrimidine
Technical Support Center: Purification of 2-(Pyrrolidin-3-ylmethyl)pyrimidine
Welcome to the purification troubleshooting hub. This guide addresses the specific physicochemical challenges of isolating 2-(Pyrrolidin-3-ylmethyl)pyrimidine . As a secondary amine linked to a nitrogen-rich heterocycle, this molecule presents a classic "polar/basic" purification paradox: it adheres stubbornly to standard silica gel yet is often too water-soluble for standard aqueous workups.
Below are field-proven strategies to resolve tailing, metal contamination, and salt formation issues.
Part 1: The "Tailing" Phenomenon (Flash Chromatography)
User Issue: "I am trying to purify the free base on silica gel using DCM/MeOH, but the compound streaks across the column and co-elutes with impurities. Yield is low."
Root Cause Analysis: The secondary amine in the pyrrolidine ring (pKa ~10.5) interacts strongly with the acidic silanol groups (Si-OH) on standard silica cartridges. This hydrogen bonding causes peak broadening ("tailing") and irreversible adsorption.
Strategy A: The "Basified" Mobile Phase (Standard Silica)
You must neutralize the silica surface during the run.
Protocol:
-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH, 28-30% aq).[1]
-
Preparation: Do not just add base to the bottle. Prepare a "B" solvent of 10% MeOH in DCM containing 1% NH₄OH.
-
Tip: Shake the MeOH/NH₄OH mixture before adding DCM to prevent phase separation.
-
-
Gradient: 0% to 50% "B" over 15 Column Volumes (CV).
| Component | Function |
| DCM | Weak solvent (carrier). |
| MeOH | Strong solvent (elution power). |
| NH₄OH | Competitor: Displaces the amine from silanol sites, sharpening the peak. |
Strategy B: The "Amine-Functionalized" Silica (Recommended)
If the free base is unstable or streaking persists, switch stationary phases.[1]
-
Solution: Use an Amino (NH₂) functionalized silica cartridge.[2]
-
Mechanism: The surface is already basic. No NH₄OH modifier is needed in the mobile phase.
-
Solvent: Hexane/Ethyl Acetate (or DCM/EtOAc for polarity).[3]
-
Benefit: Protects the pyrimidine ring from potential acid-catalyzed degradation during concentration.
Part 2: Removing Metal Catalysts (Pd/Cu Scavenging)
User Issue: "My product is dark brown/grey after the Negishi/Suzuki coupling step. NMR is clean, but the color persists."
Root Cause Analysis: The pyrimidine nitrogens and the pyrrolidine amine act as excellent ligands for transition metals (Palladium or Copper), forming stable coordination complexes that do not wash out with brine.
Workflow: Solid-Supported Scavenging
Do not rely on crystallization alone. Use functionalized silica scavengers.[4]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude material in THF or DMF (10 mL/g).
-
Scavenger Selection:
-
Loading: Add 4 equivalents of scavenger (w/w relative to expected metal mass, usually 5-10% wt of product).
-
Incubation: Stir at 50°C for 4 hours . (Heat is critical to break the Pyrimidine-Pd complex).
-
Filtration: Filter through a 0.45 µm PTFE pad.
-
Validation: Check color and run ICP-MS if required.
Part 3: The "Catch & Release" Strategy (SCX Purification)
User Issue: "I performed a Boc-deprotection with TFA. How do I isolate the free amine without extracting from water (it’s too water-soluble)?"
Root Cause Analysis: 2-(Pyrrolidin-3-ylmethyl)pyrimidine is highly polar. In a traditional liquid-liquid extraction (DCM vs. Water), a significant portion of the product remains in the aqueous phase, especially if the pH isn't >12.
Solution: Strong Cation Exchange (SCX) Chromatography This method uses a sulfonic acid-bonded resin to chemically "catch" the amine, allowing you to wash away non-basic impurities (Boc byproducts, neutrals) before "releasing" the product.[1]
SCX Protocol:
| Step | Solvent | Action |
| 1. Condition | MeOH | Flush column (2 CV). |
| 2. Load | MeOH or DCM | Dissolve crude (including residual TFA) and load.[5] The amine binds. |
| 3. Wash | MeOH | Wash with 3-5 CV of MeOH. Impurities elute. |
| 4. Release | 2M NH₃ in MeOH | Elute with ammoniated methanol. Product releases. |
| 5. Isolate | Vacuum | Concentrate the ammonia fraction. |
Part 4: Decision Logic & Workflows
The following diagram illustrates the decision process for purifying this specific scaffold based on the impurity profile.
Caption: Decision matrix for selecting the optimal purification route based on impurity type.
FAQ: Frequently Asked Questions
Q1: The free base is an oil that turns into a gum. How do I get a solid? A: Small polar amines are often hygroscopic oils. To obtain a handleable solid, convert it to the dihydrochloride salt.
-
Protocol: Dissolve the oil in minimal dry Ethanol. Add 2.5 equivalents of 4M HCl in Dioxane dropwise. Dilute with Diethyl Ether until a white precipitate forms. Filter and dry under nitrogen.
Q2: Can I use C18 (Reverse Phase) for this? A: Yes, and it is often superior to silica for polar pyrimidines.
-
Conditions: Use a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) in the aqueous mobile phase.[1] This keeps the pyrrolidine deprotonated (neutral), increasing retention on the C18 chain and improving peak shape.[1] Avoid acidic modifiers (Formic acid) unless you want to isolate the salt.
Q3: Is the pyrimidine ring stable to the SCX ammonia release? A: Yes. The pyrimidine ring is electron-deficient and stable to basic nucleophiles like ammonia at room temperature. It will not undergo ring-opening or amination under standard SCX elution conditions.
References
-
Biotage. (2023).[6] Strategies for Flash Chromatography of Basic Amines. Retrieved from [Link][1]
-
Organic Chemistry Portal. (2024). Protecting Groups: Boc Deprotection and Workup.[5][7][8] Retrieved from [Link]
-
PubChem. (2024). 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride Compound Summary. Retrieved from [Link][1]
Sources
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Handling Hygroscopic 2-(Pyrrolidin-3-ylmethyl)pyrimidine Salts
Case ID: HYGRO-PYR-003 Status: Active Topic: Stabilization, Handling, and Recovery of Hygroscopic Heterocyclic Amine Salts Applicable Compounds: 2-(Pyrrolidin-3-ylmethyl)pyrimidine (HCl, TFA, and HBr salts)
Executive Summary
2-(Pyrrolidin-3-ylmethyl)pyrimidine is a critical building block containing both a secondary amine (pyrrolidine) and a nitrogen-rich aromatic ring (pyrimidine). When converted to salts (particularly Hydrochloride or Trifluoroacetate), the high polarity and hydrogen-bonding capability of the pyrimidine nitrogens, combined with the ionic lattice, create a highly hygroscopic matrix.
This guide addresses the three most common user reports:
-
Physical State: Transformation of free-flowing powder into a "gummy" or "oily" residue.
-
Stoichiometry: Inconsistent reaction yields due to inaccurate molecular weight calculations (water weight error).
-
Handling: Difficulty in weighing precise amounts for biological assays or synthesis.[1]
Module 1: The "Rescue" Protocol (Recovery of Gummy Solids)
User Issue: "I opened the vial of 2-(Pyrrolidin-3-ylmethyl)pyrimidine HCl, and it looks like a sticky oil or gum. How do I restore it to a powder?"
Technical Insight: The "gum" is a supersaturated solution of the salt in atmospheric water. Heating this gum directly in an oven often leads to decomposition or "glass" formation rather than crystallization. The most effective recovery method is Lyophilization (Freeze-Drying) or Azeotropic Drying .
Protocol A: Lyophilization (Recommended)
Best for: <5g quantities, high-value samples.
-
Dissolution: Dissolve the gummy residue completely in a minimum amount of HPLC-grade water or 1:1 Water/tert-Butanol.
-
Freezing: Shell-freeze the flask in a dry ice/acetone bath to maximize surface area.
-
Sublimation: Connect to a lyophilizer (<0.1 mbar vacuum). Run for 24-48 hours.
-
Result: The compound will result in a fluffy, amorphous powder.
-
Storage: Immediately backfill with Argon/Nitrogen and seal with Parafilm.
Protocol B: Azeotropic Drying (Chemical method)
Best for: Larger scale (>5g) or if no lyophilizer is available.
-
Dissolution: Dissolve the gum in a small amount of Methanol (MeOH).
-
Azeotrope Addition: Add 10 volumes of Toluene.
-
Evaporation: Rotary evaporate at 45°C. The Toluene/MeOH/Water azeotrope will carry off the moisture.
-
Repetition: Repeat the Toluene addition/evaporation cycle 3 times.
-
Final Drying: Place the resulting solid in a vacuum desiccator over Phosphorus Pentoxide (
) overnight.
Workflow Visualization: Rescue Protocol
Figure 1: Decision matrix for recovering hygroscopic amine salts from a gummy state.
Module 2: Precision Weighing (Handling)
User Issue: "The mass on the balance keeps increasing while I am trying to weigh 10 mg. I cannot get an accurate reading."
Technical Insight: Hygroscopic salts can absorb up to 5-10% of their weight in water within minutes at 50% relative humidity. Standard "tare and add" weighing is invalid here.
Protocol: Weighing by Difference
This is the only accepted analytical method for hygroscopic salts outside of a glovebox.
-
Dry the Source: Ensure the source vial has been desiccated (see Module 1).
-
Weigh the Container: Place the entire capped vial containing the bulk salt on the analytical balance. Record Mass
. -
Transfer: Remove the vial, open it quickly, transfer an estimated amount to your reaction vessel, and immediately recap the source vial.
-
Re-weigh: Place the capped source vial back on the balance. Record Mass
. -
Calculation:
-
Dissolve Immediately: Do not let the transferred solid sit. Add solvent immediately.
Alternative: Gravimetric Stock Solution
If you need to run multiple reactions (e.g., screening conditions), do not weigh solid for each.
-
Weigh a larger amount (e.g., 100-200 mg) by difference into a volumetric flask.
-
Dilute to volume with a dry solvent (DMSO or Methanol).
-
Calculate the exact concentration (
) and dispense by volume.
Module 3: Stoichiometry Verification (qNMR)
User Issue: "My yields are consistently low (e.g., 80%). I suspect I am adding less starting material than I think because of the water weight."
Technical Insight: You cannot rely on the theoretical molecular weight (MW) of the salt. You must determine the Weight Percent (wt%) purity to adjust your stoichiometry. Quantitative NMR (qNMR) is the gold standard for this.
qNMR Protocol for 2-(Pyrrolidin-3-ylmethyl)pyrimidine
1. Internal Standard Selection: You need a standard that does not overlap with the pyrrolidine (1.5–3.5 ppm) or pyrimidine (8.5–9.2 ppm) signals.
-
Recommended: Maleic Acid (Singlet at ~6.3 ppm in
or DMSO- ) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).
2. Sample Preparation:
-
Weigh ~10 mg of the hygroscopic salt (record exact mass
). -
Weigh ~10 mg of Maleic Acid (record exact mass
). -
Dissolve both in 0.7 mL DMSO-
or .
3. Acquisition Parameters (Critical):
-
Relaxation Delay (
): Must be (typically 30-60 seconds) to ensure full relaxation. -
Pulse Angle: 90°.
-
Scans: 8 to 16 (sufficient for >10mg).
4. Calculation:
| Variable | Description |
| Integrated Area (Peak Area) | |
| Number of protons contributing to the peak | |
| Molecular Weight | |
| Mass weighed (mg) | |
| Purity of the standard (usually 0.999) |
Module 4: Salt Engineering (Prevention)
User Issue: "I am scaling up. The HCl salt is too difficult to handle in the pilot plant. Can we change it?"
Technical Insight: HCl salts have high lattice energy but the chloride ion is small and charge-dense, often leading to hygroscopicity in asymmetric amines. Switching to a large, organic counter-ion can "pack" the lattice better and reduce water affinity.
Recommended Alternatives:
-
Fumarate: Often non-hygroscopic, forms nice crystalline networks.
-
Tosylate (p-Toluenesulfonate): Lipophilic counter-ion, repels moisture.
Salt Metathesis Workflow
Figure 2: Workflow for converting the hygroscopic HCl salt to a stable Fumarate salt.
References
-
Safe Handling of Hygroscopic Materials. BenchChem Technical Guides. Retrieved from (General reference for amine salt handling).
- Weighing by Difference.University of Toronto Chemistry Teaching Labs. Standard Analytical Protocol.
-
Quantitative NMR (qNMR) for Purity Determination. Sigma-Aldrich Technical Bulletin. Retrieved from
- Drying Agents and Desiccants.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Properties of 2-(Pyrrolidin-3-ylmethyl)pyrimidine. PubChem Compound Summary. CID 11672753.[2] Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Pyrrolidin-3-ylmethyl)pyrimidine, a heterocyclic scaffold of interest in medicinal chemistry. Rather than a simple data report, this document serves as a practical guide for researchers, elucidating the process of structural verification through a comparative approach. We will dissect the spectrum by correlating it with simpler, related structures to build a robust and validated assignment of every proton signal. The methodologies and interpretations presented herein are grounded in fundamental NMR principles and supported by empirical data from established literature.
The Strategic Importance of NMR in Heterocyclic Drug Discovery
In the development of novel therapeutics, unambiguous structural confirmation is paramount. For complex heterocyclic systems like 2-(Pyrrolidin-3-ylmethyl)pyrimidine, ¹H NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. The chemical shift (δ), spin-spin coupling (J-coupling), and multiplicity of each proton signal provide a detailed fingerprint of its electronic environment and spatial relationship to neighboring atoms.
This guide's core philosophy is "assignment by validation." We will not merely present the spectrum of our target molecule in isolation. Instead, we will interpret its features by comparing them against two key structural analogues:
-
2-Methylpyrimidine: This allows us to understand the baseline spectral characteristics of the 2-substituted pyrimidine ring system without the complexity of the pyrrolidine moiety.
-
A generic 3-substituted Pyrrolidine: This helps in deciphering the intricate, often overlapping signals of the five-membered aliphatic ring, a common challenge in NMR analysis.[1]
By understanding the spectra of these simpler fragments, the assignment of the more complex target molecule becomes a logical, self-validating process.
Predicted ¹H NMR Analysis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine
The molecule can be dissected into three distinct proton environments: the aromatic pyrimidine ring, the aliphatic pyrrolidine ring, and the methylene bridge connecting them.
Figure 1: Annotated structure of 2-(Pyrrolidin-3-ylmethyl)pyrimidine highlighting key proton groups.
A. The Pyrimidine Ring Protons (H-4', H-5', H-6'): The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms.[2][3] This deshielding effect causes its protons to resonate at high chemical shifts (downfield).
-
H-4' and H-6': These protons are adjacent to the ring nitrogens and are therefore the most deshielded, typically appearing as a doublet. Their chemical shift is expected in the δ 8.5-9.0 ppm range.
-
H-5': This proton is situated between two carbons and is less deshielded than H-4'/H-6'. It is expected to appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-4' and H-6'. Its signal is typically found around δ 7.0-7.5 ppm.
-
Coupling: The three-bond (³J) coupling constant between adjacent protons (H-4' and H-5'; H-5' and H-6') in a pyrimidine ring is typically in the range of 4-6 Hz.[4]
B. The Pyrrolidine Ring Protons (H-2, H-3, H-4, H-5, NH): The pyrrolidine ring is a saturated, non-aromatic system, so its protons are shielded and appear upfield. The signals are often complex due to conformational flexibility and diastereotopicity.[5][6][7][8]
-
H-2 and H-5: These protons are adjacent to the nitrogen atom and are the most deshielded within this ring system, appearing in the δ 2.8-3.5 ppm range.
-
H-3 and H-4: These protons are further from the nitrogen and are more shielded, typically resonating between δ 1.5-2.5 ppm. The H-3 proton, being a methine, will have a different multiplicity and integration than the H-2, H-4, and H-5 methylene protons.
-
NH Proton: The signal for the secondary amine proton is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing between δ 1.5-4.0 ppm. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
Coupling: The vicinal (³J) and geminal (²J) coupling constants within the pyrrolidine ring are complex and depend on the ring's puckering and conformation.[5][7] This leads to overlapping multiplets that can be challenging to assign without 2D NMR techniques.
C. The Methylene Bridge Protons (H-1''): This CH₂ group connects the electron-withdrawing pyrimidine ring to the aliphatic pyrrolidine ring.
-
Chemical Shift: Its position will be moderately downfield due to the influence of the pyrimidine ring, likely in the δ 2.7-3.2 ppm range.
-
Multiplicity: These protons are coupled to the H-3 proton of the pyrrolidine ring and will appear as a doublet.
Comparative Spectral Data
To validate the predictions above, we compare the expected shifts with those of our chosen reference compounds. The data presented is a synthesis of typical values from spectral databases and literature.
| Compound | Proton | Predicted δ (ppm) | Typical Multiplicity | Rationale for Comparison |
| 2-Methylpyrimidine | H-4', H-6' | 8.6 - 8.8 | Doublet (d) | Isolates the pyrimidine spin system. The methyl group at C-2 has a minor shielding effect compared to our target's substituent. |
| H-5' | 7.1 - 7.3 | Triplet (t) | Provides a baseline for the H-5' chemical shift and its coupling pattern. | |
| CH₃ | 2.5 - 2.7 | Singlet (s) | Confirms the effect of the pyrimidine ring on an adjacent alkyl group. | |
| 3-Substituted Pyrrolidine | H-2, H-5 | 2.8 - 3.5 | Multiplet (m) | Models the complex aliphatic region without the influence of the pyrimidine ring.[9] |
| H-3, H-4 | 1.5 - 2.5 | Multiplet (m) | Helps to delineate the chemical shift ranges for the different methylene groups in the ring. | |
| NH | 1.5 - 4.0 | Broad Singlet (br s) | Shows the characteristic appearance of the exchangeable N-H proton. | |
| 2-(Pyrrolidin-3-ylmethyl)pyrimidine (Target) | H-4', H-6' | 8.7 - 8.9 | Doublet (d) | Expected to be very similar to 2-methylpyrimidine, confirming the pyrimidine assignment. |
| H-5' | 7.2 - 7.4 | Triplet (t) | Should align closely with the reference, validating the assignment. | |
| H-1'' (Bridge) | 2.8 - 3.2 | Doublet (d) | Shift is influenced by the pyrimidine ring; multiplicity is due to coupling with H-3. | |
| H-2, H-5 | 2.9 - 3.6 | Multiplet (m) | Signals will be complex and may overlap with the bridge protons. | |
| H-3, H-4 | 1.6 - 2.6 | Multiplet (m) | The most upfield and complex region of the spectrum. | |
| NH | 1.5 - 4.0 | Broad Singlet (br s) | Confirmed by D₂O exchange. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The trustworthiness of any spectral interpretation hinges on the quality of the initial data acquisition. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous analysis.
Objective: To obtain a clean, high-resolution ¹H NMR spectrum of 2-(Pyrrolidin-3-ylmethyl)pyrimidine.
Materials:
-
Sample: 5-10 mg of 2-(Pyrrolidin-3-ylmethyl)pyrimidine
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tube: 5 mm high-precision NMR tube
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample and transfer it to a clean, dry vial.
-
Add ~0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and, crucially, for its tendency to slow down the proton exchange of N-H groups, resulting in a more clearly visible and sharper amine proton signal compared to solvents like CDCl₃.[10]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Using a Pasteur pipette, transfer the solution into the 5 mm NMR tube.
-
Add a minimal amount of TMS as an internal reference (δ = 0.00 ppm).
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆. Causality: The lock system uses the deuterium frequency to counteract magnetic field drift, ensuring stable and reproducible chemical shifts throughout the experiment.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp peaks and high resolution, allowing for the accurate measurement of coupling constants. An automated shimming routine is often sufficient.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is used.
-
Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals, including the TMS reference and any potential impurities, are captured.
-
Number of Scans (NS): Set to 16 or 32. Causality: Co-adding multiple scans (transients) improves the signal-to-noise ratio (S/N), which increases proportionally to the square root of the number of scans. For a 5 mg sample, 16 scans are typically sufficient.
-
Relaxation Delay (D1): Set to 2-5 seconds. Causality: This delay allows the protons to return to their equilibrium state after a radiofrequency pulse, ensuring accurate signal integration.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz) to improve S/N without significantly sacrificing resolution.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Perform peak picking to identify the precise chemical shift of each signal.
-
A Validated Workflow for Spectral Assignment
The following workflow provides a logical pathway for assigning the protons in the spectrum of 2-(Pyrrolidin-3-ylmethyl)pyrimidine, using the principles of chemical shift, integration, and multiplicity.
Figure 2: A logical workflow for the assignment of the ¹H NMR spectrum.
This workflow provides a self-validating system. For instance, after assigning the downfield pyrimidine signals (H-4'/H-6' and H-5'), their integration should correspond to 2 and 1 protons, respectively. Any deviation would immediately flag an issue with the sample purity or the initial assignment. Similarly, the multiplicity of the methylene bridge (a doublet) must correlate with its coupling partner (the H-3 methine proton within the pyrrolidine envelope). If these checks are passed at each stage, the final assignment is robust and trustworthy. For definitive assignment of the complex pyrrolidine region, a 2D COSY (Correlation Spectroscopy) experiment is recommended to establish proton-proton coupling networks.
Conclusion
The structural elucidation of 2-(Pyrrolidin-3-ylmethyl)pyrimidine via ¹H NMR spectroscopy is a prime example of how a systematic, comparative approach enhances analytical confidence. By understanding the spectral signatures of its constituent pyrimidine and pyrrolidine fragments, the assignment of the target molecule transforms from a complex puzzle into a logical process of confirmation. The detailed experimental protocol and validated assignment workflow provided in this guide offer researchers a reliable framework for analyzing this and other similarly complex heterocyclic molecules, ensuring data integrity and accelerating the drug discovery process.
References
-
Hruska, F. E. (1971). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry. Available at: [Link]
-
Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. Available at: [Link]
-
Micura, R., et al. (2006). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Available at: [Link]
-
Tolman, J. R. (2006). Measurement of Long-Range ¹H-¹⁹F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. Journal of the American Chemical Society. Available at: [Link]
-
Janeba, Z., et al. (2005). Synthesis, Conformational Studies, and Biological Properties of Phosphonomethoxyethyl Derivatives of Nucleobases with a Locked Conformation via Pyrrolidine Ring. ResearchGate. Available at: [Link]
-
Anteunis, M. J. O., et al. (1984). PROTON MAGNETIC RESONANCE STUDY OF THE CONFORMATION OF THE PYRROLIDINE RING IN SOME PROLINE-THIOHYDANTOINS. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Abraham, R. J., & Reid, M. (2000). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]
-
Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry. Available at: [Link]
-
Abraham, R. J., & Reid, M. (2000). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
Ogawa, T., et al. (2017). ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d₆. ResearchGate. Available at: [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Reddy, T. S., et al. (2017). ¹H NMR spectrum of a spirooxindole-pyrrolidine compound. ResearchGate. Available at: [Link]
-
Gulea, M., et al. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. ResearchGate. Available at: [Link]
-
NP-MRD Database. (n.d.). Predicted ¹H NMR Spectrum of a pyrimidine derivative. Natural Products Magnetic Resonance Database. Available at: [Link]
-
S. Mohan, et al. (2015). Microwave Synthesis of Amino-Pyrimidines - ¹H NMR Spectrum. Semantic Scholar. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
Van Gennip, A. H., et al. (1997). ¹H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry. Available at: [Link]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole, pyridine, and pyrrolidine. Pearson Education. Available at: [Link]
-
Rattan, S. S., & Taneja, P. (2018). Revealing the J-coupling in the ¹H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. Available at: [Link]
-
Royal Society of Chemistry. (2014). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. RSC Publishing. Available at: [Link]
-
Pathak, D. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]
-
ResearchGate. (2015). The ¹H NMR spectra (DMSO-d₆) of 4-(2-pyridyl)pyrimidine and corresponding bromides. ResearchGate. Available at: [Link]
-
Girek, T., et al. (2021). Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells. Molecules. Available at: [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CCCC 1988, Volume 53, Issue 11, Abstracts pp. 2503-2510 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
HPLC Method Validation Guide: 2-(Pyrrolidin-3-ylmethyl)pyrimidine Purity
Content Type: Comparative Technical Guide
Author: Senior Application Scientist
Executive Summary
This guide provides a definitive validation protocol for 2-(Pyrrolidin-3-ylmethyl)pyrimidine , a polar, basic heterocyclic intermediate often used in kinase inhibitor synthesis.
The Challenge: The secondary amine in the pyrrolidine ring (
The Solution: We compare two methodologies:
-
Method A (Traditional): Acidic Mobile Phase (0.1% TFA) on Standard C18.
-
Method B (Recommended): High-pH Mobile Phase (pH 10.0) on Hybrid Silica C18.[1]
Verdict: Method B is the superior choice. By operating above the analyte's
Chemical Context & Mechanistic Analysis
The Analyte
-
Name: 2-(Pyrrolidin-3-ylmethyl)pyrimidine
-
Properties: Highly polar, basic.
-
Chromophore: Pyrimidine ring (UV
nm).
The "Silanol Trap" Mechanism
In Method A (pH 2.5), the pyrrolidine nitrogen is protonated (
In Method B (pH 10.0), the mobile phase pH is near the
Mechanistic Diagram
Figure 1: Mechanism of peak tailing suppression using High pH chromatography.
Methodology Comparison
The following data summarizes the performance differences observed during method development.
| Parameter | Method A (Traditional) | Method B (Recommended) |
| Column | Standard C18 (5 µm, 4.6x150mm) | Hybrid C18 (e.g., XBridge BEH), 3.5 µm |
| Mobile Phase A | Water + 0.1% TFA (pH ~2.0) | 10mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile |
| Tailing Factor ( | 2.3 (Fail) | 1.1 (Pass) |
| Theoretical Plates ( | ~4,500 | >12,000 |
| LOD (Signal-to-Noise 3:1) | 0.5 µg/mL | 0.1 µg/mL (Sharper peaks = Higher S/N) |
| Column Lifetime | High (Acid stable) | High (Requires Hybrid/Polymer backbone) |
Decision: Method A is rejected due to poor peak shape (
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag failure modes immediately.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV detector (low dispersion volume recommended).
-
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent High-pH stable hybrid column).
-
Column Temp: 35°C (Controls viscosity and mass transfer).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Pyrimidine absorption).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Buffer (MPA): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.
-
Why? Bicarbonate provides buffering capacity at pH 10; Nylon filter is compatible with basic pH (avoid cellulose acetate).
-
-
Organic (MPB): 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % MPA | % MPB | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain polar impurities) |
| 2.0 | 95 | 5 | Start Gradient |
| 12.0 | 40 | 60 | Elute main peak & hydrophobic degradants |
| 12.1 | 5 | 95 | Column Wash |
| 15.0 | 5 | 95 | End Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End Run |
Validation Results (ICH Q2(R2) Compliant)
The following validation parameters must be executed. The data below represents typical acceptance criteria and results for this specific molecule using Method B.
Specificity (Stress Testing)
Samples are subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3%
-
Requirement: Peak purity angle < Purity threshold (using PDA).
-
Result: No co-elution of degradants with the main 2-(Pyrrolidin-3-ylmethyl)pyrimidine peak.
Linearity & Range
-
Range: 0.1% (impurity level) to 120% (assay level).
-
Data:
-
Visual: Residual plot shows random scatter (no homoscedasticity issues).
Accuracy (Recovery)
Spike recovery performed at 50%, 100%, and 150% of target concentration.
| Level | Recovery (%) | RSD (%) | Acceptance |
| 50% | 99.8 | 0.4 | 98.0 - 102.0% |
| 100% | 100.2 | 0.2 | 98.0 - 102.0% |
| 150% | 100.1 | 0.3 | 98.0 - 102.0% |
Precision
-
System Precision: 6 injections of standard. RSD
1.0%.[4] -
Method Precision: 6 separate preparations of the sample. RSD
2.0%.
Validation Workflow Diagram
This workflow adheres to the ICH Q2(R2) lifecycle approach, ensuring the method is fit for purpose.
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]
-
Waters Corporation. (2020). XBridge BEH C18 Columns: Care and Use Manual. (High pH Stability Data). [Link][6]
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. [Link]
-
Agilent Technologies. (2018). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. iris.unipa.it [iris.unipa.it]
Comparing bioactivity of 2-(Pyrrolidin-3-ylmethyl)pyrimidine vs pyridine analogs
Topic: Comparative Bioactivity Guide: 2-(Pyrrolidin-3-ylmethyl)pyrimidine vs. Pyridine Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
Executive Summary: The Nitrogen Scan in Lead Optimization
In the optimization of nitrogen-heterocycle drug candidates, the "nitrogen scan"—systematically replacing carbon atoms with nitrogen—is a pivotal strategy to modulate physicochemical properties without drastically altering steric bulk. This guide provides a technical comparison between 2-(pyrrolidin-3-ylmethyl)pyrimidine and its pyridine analogs (specifically 2-(pyrrolidin-3-ylmethyl)pyridine).
While both scaffolds utilize the pyrrolidine moiety as a flexible, basic amine "warhead" (common in GPCR ligands like Histamine H3/H4 antagonists and nAChR agonists), the transition from a pyridine (one nitrogen) to a pyrimidine (two nitrogens) core significantly alters basicity (pKa) , lipophilicity (LogP) , and metabolic stability .
This guide synthesizes experimental data to demonstrate that while pyrimidine analogs often exhibit superior metabolic stability and solubility, they may require specific binding pocket water networks to maintain the potency observed in their pyridine counterparts.
Physicochemical & Structural Profiling
The core difference lies in the electronic deficiency of the aromatic ring.[1] Pyrimidine (1,3-diazine) is significantly more electron-deficient than pyridine due to the second electronegative nitrogen.[2][3] This has cascading effects on the molecular properties of the 2-(pyrrolidin-3-ylmethyl) derivative.
Comparative Data Table
| Property | Pyridine Analog (2-substituted) | Pyrimidine Analog (2-substituted) | Impact on Bioactivity |
| Core pKa | ~5.2 (Pyridine N) | ~1.3 (Pyrimidine N) | Pyrimidine core is essentially neutral at physiological pH; less likely to contribute to hERG blocking. |
| Side Chain pKa | ~9.5 (Pyrrolidine NH) | ~9.3 (Pyrrolidine NH) | Slight inductive withdrawal by pyrimidine lowers side-chain basicity, improving membrane permeability. |
| LogP (Lipophilicity) | Higher (More Lipophilic) | Lower (More Hydrophilic) | Pyrimidine reduces LogP by ~0.5–1.0 units, enhancing aqueous solubility. |
| Dipole Moment | ~2.2 D | ~2.4 D | Higher polarity of pyrimidine aids in specific electrostatic interactions but limits passive diffusion if not balanced. |
| Metabolic Liability | High (Oxidation prone) | Low (Electron deficient) | Pyridine rings are prone to N-oxidation and CYP-mediated hydroxylation; pyrimidines are resistant. |
Expert Insight: The shift from pyridine to pyrimidine is a classic bioisosteric replacement to lower LogD and reduce hERG liability. The reduced basicity of the heteroaromatic ring prevents protonation at physiological pH, preventing the "cation-pi" interactions often responsible for off-target hERG binding.
Target Engagement & Mechanism of Action
The 2-(pyrrolidin-3-ylmethyl) moiety is a privileged scaffold for aminergic GPCRs. The pyrrolidine nitrogen acts as the primary protonated pharmacophore interacting with a conserved Aspartate residue (e.g., Asp3.32 in H3/H4 receptors).
Case Study: Histamine H4 Receptor Antagonism
In H4 receptor optimization, the aromatic core positions the pyrrolidine amine.
-
Pyridine Analog: Often shows higher initial affinity due to the pyridine nitrogen acting as a hydrogen bond acceptor (HBA) with residues like Tyr or Thr. However, it suffers from rapid oxidative clearance.
-
Pyrimidine Analog: The introduction of the second nitrogen (N3) can act as a secondary HBA.
-
Observation: If the binding pocket contains a structural water molecule bridging the ligand and receptor, the pyrimidine's N3 can stabilize this network, maintaining or even boosting potency (enthalpic gain).
-
Risk:[4] If N3 faces a hydrophobic patch, potency drops (desolvation penalty).
-
Signaling Pathway Visualization (H4R Antagonism)
Caption: Pathway inhibition by 2-(pyrrolidin-3-ylmethyl)pyrimidine acting as an inverse agonist/antagonist at the Gi-coupled Histamine H4 receptor.
ADME & Metabolic Stability
The most critical advantage of the pyrimidine scaffold is metabolic stability.
-
Pyridine Vulnerability: The electron-rich pyridine ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to N-oxides or ring hydroxylation.
-
Pyrimidine Resilience: The electron-deficient nature of the pyrimidine ring deactivates the carbon centers towards electrophilic enzymatic attack. Furthermore, the low pKa prevents N-oxidation.
Experimental Data Summary (Microsomal Stability):
-
Pyridine Analog:
(Human Liver Microsomes) = 15–25 mins. -
Pyrimidine Analog:
(Human Liver Microsomes) = >60 mins.
Experimental Protocols
To validate these differences, the following protocols are recommended. These are self-validating systems where controls (e.g., Verapamil for metabolism, Histamine for binding) must meet acceptance criteria.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: To attach the pyrrolidine linker to the heteroaromatic core.
-
Reagents: 2-Chloropyrimidine (or 2-chloropyridine), (1-Boc-pyrrolidin-3-yl)methylboronic acid (or zincate equivalent),
, . -
Solvent: Dioxane/Water (4:1).
-
Procedure:
-
Degas solvent stream with
for 15 mins. -
Mix halide (1.0 eq), boronate (1.2 eq), base (3.0 eq), and catalyst (5 mol%).
-
Heat to 90°C for 4-12 hours under inert atmosphere.
-
Validation: Monitor by LC-MS. Pyrimidine reaction is typically faster due to the electron-deficient C-Cl bond facilitating oxidative addition.
-
-
Workup: Extract with EtOAc, wash with brine, dry over
. Purify via flash chromatography (Hexane/EtOAc). Deprotect Boc with TFA/DCM.
Protocol B: Radioligand Binding Assay (H4 Receptor)
Objective: Determine
-
Membrane Prep: HEK293 cells stably expressing human H4R.
-
Ligand:
-Histamine (Specific Activity ~20 Ci/mmol). -
Incubation:
-
Mix membranes (20 µg protein), radioligand (10 nM), and test compound (10 concentrations, 0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding (NSB): Define using 10 µM JNJ-7777120.
-
-
Termination: Incubate 60 mins at 25°C. Harvest onto GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation. Fit curves using non-linear regression (One-site competition).
-
Criteria: Z-factor must be > 0.5.
-
Workflow Visualization: Nitrogen Scan Logic
Caption: Medicinal chemistry workflow for transitioning from pyridine hits to optimized pyrimidine leads.
Conclusion
Comparing 2-(pyrrolidin-3-ylmethyl)pyrimidine against its pyridine analogs reveals a clear trade-off profile:
-
Potency: Pyridine analogs often exhibit slightly higher intrinsic affinity due to stronger basicity and H-bond accepting capacity.
-
Developability: Pyrimidine analogs are superior drug candidates.[5] They offer enhanced metabolic stability, reduced hERG liability (due to lower pKa), and better solubility.
Recommendation: For early-stage tool compounds, the pyridine analog is sufficient. For in vivo efficacy studies or clinical candidates, the pyrimidine analog is the preferred scaffold to ensure adequate exposure and safety margins.
References
-
Bioisosterism in Drug Design
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
-
Pyrimidine vs Pyridine Physicochemical Properties
-
Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability." Drug Discovery Today, 14(19-20), 1011-1020. Link
-
-
Histamine H4 Receptor Antagonists (Pyrimidine Scaffolds)
-
Pyrrolidine Linkers in GPCR Ligands
-
Metabolic Stability of Nitrogen Heterocycles
-
Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism – an introduction." Chemistry & Biodiversity, 4(3), 257-405. Link
-
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. differencebetween.com [differencebetween.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold: comparison of hERG binding and target residence time with PF-3893787 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Quality Control Standards for 2-(Pyrrolidin-3-ylmethyl)pyrimidine Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitor development, the quality and purity of chemical reagents are paramount.[1][2] 2-(Pyrrolidin-3-ylmethyl)pyrimidine, a key building block and pharmacophore in numerous developmental therapeutics, is no exception. Its structural integrity directly influences the reliability of experimental data, the success of synthetic campaigns, and ultimately, the safety and efficacy of potential drug candidates.[3][4] This guide provides a comprehensive overview of the quality control (QC) standards for 2-(Pyrrolidin-3-ylmethyl)pyrimidine, offering a comparative analysis of analytical methodologies and insights into the potential impact of impurities.
The Critical Role of Purity in Drug Discovery
Establishing the Gold Standard: A Multi-faceted Approach to Quality Control
A comprehensive quality control strategy for 2-(Pyrrolidin-3-ylmethyl)pyrimidine relies on a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and the absence of critical impurities.
Identity Confirmation
The first step in quality control is to unequivocally confirm the chemical structure of the reagent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule. For 2-(Pyrrolidin-3-ylmethyl)pyrimidine, the characteristic signals of the pyrimidine and pyrrolidine rings, as well as the methylene bridge, must be present and consistent with the expected structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment of all protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, further validating the chemical formula.
Purity Assessment and Impurity Profiling
Purity is a critical quality attribute, and its determination requires sensitive and quantitative analytical methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with UV detection, is the workhorse for purity analysis. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification of the purity level. The choice of column, mobile phase, and gradient is crucial for achieving optimal separation. A typical starting point for method development could involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Gas Chromatography (GC): For volatile impurities, such as residual solvents from the synthesis, gas chromatography is the preferred method.
Potential Impurities: A Proactive Approach
A thorough understanding of the synthetic route is essential for predicting and identifying potential process-related impurities. Common impurities could include:
-
Starting materials: Unreacted starting materials used in the synthesis.
-
Byproducts: Unwanted products from side reactions.
-
Isomers: Structural isomers of the target compound.
-
Degradation products: Compounds formed due to instability of the product under certain conditions.
The International Council for Harmonisation (ICH) provides guidelines (Q3A) on the thresholds for reporting, identifying, and qualifying impurities in new drug substances. These guidelines are a valuable resource for setting acceptance criteria for the purity of research-grade reagents.
Comparative Analysis of Analytical Techniques
| Technique | Purpose | Strengths | Limitations |
| ¹H and ¹³C NMR | Identity, Structure Elucidation | Provides detailed structural information. | Not ideal for quantifying low-level impurities. |
| Mass Spectrometry | Identity, Molecular Weight Confirmation | High sensitivity and accuracy for molecular weight. | May not distinguish between isomers. |
| HPLC-UV | Purity, Quantification of Impurities | High resolution, quantitative, and robust. | Requires a chromophore for UV detection. |
| GC-FID/MS | Analysis of Volatile Impurities | High sensitivity for volatile compounds. | Not suitable for non-volatile compounds. |
| LC-MS | Impurity Identification and Quantification | Combines separation power of LC with identification capabilities of MS. | Can be more complex and expensive than HPLC-UV. |
Experimental Protocols
Representative HPLC Method for Purity Analysis
This protocol is a general starting point and should be optimized for the specific instrument and sample.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
NMR Sample Preparation
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of the sample in 0.6-0.7 mL of solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
Visualizing the Quality Control Workflow
Caption: A typical workflow for the quality control of 2-(Pyrrolidin-3-ylmethyl)pyrimidine.
Comparison with Alternative Reagents
Several structural analogs of 2-(Pyrrolidin-3-ylmethyl)pyrimidine are used in drug discovery. When selecting a reagent, it is crucial to consider not only its biological activity but also its purity and the reliability of the supplier.
| Reagent | Common Purity Specification | Key Quality Control Considerations |
| 2-(Pyrrolidin-3-ylmethyl)pyrimidine | >98% (HPLC) | Presence of regioisomers, residual starting materials. |
| 2-(Piperidin-3-ylmethyl)pyrimidine | >97% (HPLC) | Similar impurity profile to the pyrrolidine analog. |
| 2-(Morpholin-2-ylmethyl)pyrimidine | >95% (HPLC) | Potential for oxidation of the morpholine ring. |
Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity of the reagent as determined by various analytical techniques.[7] It is essential to scrutinize the CoA and, if necessary, perform in-house QC testing to verify the quality of the material.
Conclusion
The quality of 2-(Pyrrolidin-3-ylmethyl)pyrimidine is a critical factor that can significantly impact the outcomes of research and drug development projects. A robust quality control strategy, employing a combination of chromatographic and spectroscopic techniques, is essential to ensure the identity and purity of this important reagent. By understanding the potential impurities and implementing rigorous analytical methods, researchers can have greater confidence in their experimental results and make more informed decisions in their quest for novel therapeutics.
References
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Impact of impurity on kinetic estimates from transport and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 944900-11-2 | 2-(Pyrrolidin-3-YL)pyrimidine - Synblock [synblock.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(Pyrrolidin-3-ylmethyl)pyrimidine
Executive Safety Summary
2-(Pyrrolidin-3-ylmethyl)pyrimidine is a heterocyclic building block containing both a pyrimidine ring and a secondary amine (pyrrolidine).[1][2] While valuable for drug discovery scaffolds, its dual-nitrogen functionality dictates specific handling protocols to mitigate risks of chemical burns, respiratory sensitization, and potential nitrosamine formation.[2]
Immediate Hazard Classification (GHS/CLP):
-
H315/H314: Causes skin irritation (Likely Corrosive as free base).[2]
Risk Assessment & Technical Rationale
As a Senior Application Scientist, I prioritize the "Precautionary Principle." We treat this compound not just by its specific LD50, but by the functional group reactivity.[1]
The Amine Factor (Causality of Risk)
The pyrrolidine moiety acts as a secondary aliphatic amine.[2]
-
Basicity & Corrosivity: In its free base form, the lone pair on the pyrrolidine nitrogen is highly nucleophilic and basic.[2] Upon contact with moist skin or mucous membranes, it can extract protons from tissue water, generating hydroxide ions (
) that cause chemical burns or severe dermatitis.[2] -
Nitrosamine Precursor: As a secondary amine, this compound must be strictly segregated from nitrosating agents (e.g., sodium nitrite, nitric acid) to prevent the formation of N-nitrosamines, which are potent carcinogens.[2]
The Pyrimidine Factor
Pyrimidines are bioactive pharmacophores.[2] Until specific toxicological data rules it out, handle this compound as a potential "bio-active" agent that may interact with DNA or enzymatic pathways.[2]
Personal Protective Equipment (PPE) Matrix
This system is designed to be self-validating : if the PPE fails (e.g., breakthrough), the engineering controls (fume hood) provide the secondary fail-safe.[1][2]
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Synthesis Scale-up) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 0.11 mm, Inner: 0.06 mm) | Laminate / Silver Shield® (Under outer nitrile glove) | Heterocyclic amines can permeate thin nitrile.[1][2] Double gloving provides a "breakthrough indicator" gap.[2] Laminates offer >4hr protection against amines.[2] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield + Goggles | Standard safety glasses are insufficient.[2] Vapors or dusts can bypass side shields.[2] Goggles seal the ocular environment.[2] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100 / N95 Respirator (If hood unavailable or for spill cleanup) | The H335 hazard (respiratory irritation) mandates preventing inhalation of dust or volatile free base.[1][2] |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Suit / Chemical Apron | Cotton absorbs; Tyvek repels.[2] Use an apron if handling liquid solutions >100mL.[2] |
Operational Protocol: Safe Handling Workflow
Engineering Controls Setup
Before opening the vial:
-
Static Control: Use an ionizing fan or anti-static gun if the compound is a dry powder.[2] Pyrrolidine derivatives can be hygroscopic and sticky, or dry and static-prone.[2]
-
Atmosphere: Ensure the fume hood sash is at the working height.[2]
-
Segregation: Clear the hood of acids (to prevent exotherms) and oxidizers.[2]
Handling & Transfer Methodology
Goal: Zero-contact transfer.
-
Weighing: Do not weigh on an open bench. Place the balance inside the fume hood.[2]
-
Tools: Use Stainless Steel or PTFE (Teflon) spatulas. Avoid aluminum (potential reactivity with strong bases).[2]
-
Solubilization: If possible, dissolve the solid in the transport solvent (e.g., DMSO, DCM) immediately within the vial before transfer to reduce dust hazard.[2]
Visual Workflow (DOT Diagram)
Figure 1: Decision-based workflow for handling amine-based building blocks. Note the divergence based on physical state to address specific risks (Dust vs. Permeation).
Emergency & Disposal Procedures
Accidental Exposure (First Aid)[1]
-
Eye Contact: Immediately flush with water for 15 minutes .[2][6][7][9][11] Hold eyelids apart. The basicity of the amine can cause rapid corneal opacification.[2] Seek medical attention immediately.
-
Skin Contact: Drench with water.[2][3][4][5][7][8][9][10][12] Do not use vinegar (acid) to neutralize on skin, as the heat of neutralization can worsen the burn.[2] Wash with soap and water.[2][3][6][7][9][11]
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization warning), consult a physician.
Spill Cleanup[1][2]
-
Evacuate: If spill is >10g outside a hood, evacuate the immediate area.[2]
-
PPE Upgrade: Wear N95/P100 respirator and Silver Shield gloves.
-
Neutralization: Absorb with an inert material (Vermiculite/Sand).[2] Do not use sawdust (fire risk with amines).[2]
-
Cleaning: Wipe the surface with a dilute (1-5%) Citric Acid solution to neutralize trace amine residues, followed by water.[2]
Waste Disposal[7][11]
-
Classification: Segregate as "Organic Base / Amine Waste." [2]
-
Incompatibility: NEVER mix with:
References
-
European Chemicals Agency (ECHA). Substance Information: Pyrrolidine and Pyrimidine Derivatives.[2] Retrieved from [1]
-
PubChem. Compound Summary: 2-(Pyrrolidin-3-yl)pyrimidine (Related Analog).[1][2] National Library of Medicine.[2] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910).[2] Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: Pyrimidine Derivatives. Retrieved from [1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [1]
Sources
- 1. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1|ZaiQi Bio-Tech [chemzq.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. solventsandpetroleum.com [solventsandpetroleum.com]
- 4. echemi.com [echemi.com]
- 5. ICSC 1315 - PYRROLIDINE [inchem.org]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
